molecular formula C13H25BrO7 B606399 Bromo-PEG5-acid CAS No. 1817735-27-5

Bromo-PEG5-acid

Número de catálogo: B606399
Número CAS: 1817735-27-5
Peso molecular: 373.24 g/mol
Clave InChI: QKETVVWJRQCHDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Bromo-PEG5-acid is a PEG derivative containing a bromide group and a terminal carboxylic acid. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Propiedades

IUPAC Name

3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO7/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h1-12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKETVVWJRQCHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101169319
Record name Propanoic acid, 3-[(14-bromo-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
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Molecular Weight

373.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-27-5
Record name Propanoic acid, 3-[(14-bromo-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[(14-bromo-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Bromo-PEG5-acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bromo-PEG5-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Structure

This compound is a polyethylene glycol (PEG) derivative featuring a terminal bromide group and a carboxylic acid moiety, separated by a five-unit PEG spacer.[1] This structure imparts dual reactivity and favorable physicochemical properties. The hydrophilic PEG backbone enhances solubility in aqueous media, a critical attribute for biological applications.[1][2]

The terminal bromide is an excellent leaving group, readily undergoing nucleophilic substitution reactions with thiols (e.g., from cysteine residues in proteins) and amines.[1][3] The carboxylic acid can be activated to form stable amide bonds with primary amines (e.g., lysine residues).[1][4] This dual functionality allows for the precise and controlled conjugation of different molecular entities.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C13H25BrO7[4]
Molecular Weight 373.2 g/mol [4]
CAS Number 1817735-27-5[4]
Appearance Colorless to light yellow liquid or solid[4]
Purity ≥95% - 98%[4]
Solubility Soluble in water, DMSO, DMF, and other organic solvents[5]
Storage Conditions -20°C, desiccated[4]

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and application of this compound are provided below. These protocols are based on established chemical principles and may require optimization for specific applications.

Synthesis of this compound

A plausible synthetic route to this compound involves the protection of the carboxylic acid of a PEG di-acid, followed by bromination of the terminal hydroxyl group, and subsequent deprotection. A more direct approach, starting from a commercially available precursor like Bromo-PEG5-alcohol, is outlined below.

Materials:

  • Bromo-PEG5-alcohol

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Oxidation: Dissolve Bromo-PEG5-alcohol in acetone and cool the solution in an ice bath. Add Jones reagent dropwise with stirring until a persistent orange color is observed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding isopropanol until the orange color disappears. Dilute the mixture with water and extract with dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate to yield the pure this compound.

Characterization of this compound

Confirmation of the structure and purity of the synthesized this compound is crucial and can be achieved through standard analytical techniques.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the ethylene glycol protons, the methylene protons adjacent to the bromine, and the methylene protons adjacent to the carboxylic acid.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI-MS) is expected to show adducts such as [M+Na]⁺.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will display a broad O-H stretching band for the carboxylic acid, strong C-O stretching from the ether linkages, and a C-Br stretching band.[6]

Bioconjugation to a Thiol-Containing Protein

This protocol describes the covalent attachment of this compound to a protein via a cysteine residue.

Materials:

  • Thiol-containing protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5

  • Reducing agent (e.g., TCEP-HCl)

  • Quenching reagent (e.g., L-cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-20 fold molar excess of TCEP-HCl for 1 hour at room temperature. Remove the excess reducing agent using a desalting column.[7]

  • Linker Preparation: Dissolve this compound in the reaction buffer to a desired stock concentration.

  • Conjugation Reaction: Add a 10-50 fold molar excess of the this compound solution to the protein solution.[7] Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing.[7]

  • Quenching: Stop the reaction by adding a quenching reagent like L-cysteine to a final concentration of 50-100 mM.[7]

  • Purification: Purify the PEGylated protein from unreacted linker and quenching reagent using size-exclusion chromatography.

Activation of the Carboxylic Acid and Conjugation to an Amine

This protocol details the activation of the carboxylic acid moiety using EDC/NHS chemistry for subsequent reaction with a primary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • Activation Buffer: MES buffer, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Solution: Hydroxylamine or Tris buffer

Procedure:

  • Activation of this compound: Dissolve this compound in the Activation Buffer. Add a molar excess of EDC and NHS. Allow the activation to proceed for 15-30 minutes at room temperature.[8]

  • Conjugation: Immediately add the activated this compound solution to the amine-containing molecule dissolved in the Coupling Buffer. React for 2-4 hours at room temperature or overnight at 4°C.[2]

  • Quenching: Add the Quenching Solution to hydrolyze any unreacted NHS esters.[8]

  • Purification: Purify the conjugate using an appropriate chromatographic technique.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Bromo-PEG5-alcohol oxidation Oxidation (Jones Reagent) start->oxidation 1. workup Work-up & Extraction oxidation->workup 2. purification Column Chromatography workup->purification 3. product Pure this compound purification->product 4. nmr ¹H NMR product->nmr ms Mass Spectrometry product->ms ftir FT-IR product->ftir

Caption: A generalized workflow for the synthesis and characterization of this compound.

protac_synthesis cluster_reactants Starting Materials cluster_steps Synthetic Steps poi_ligand Protein of Interest (POI) Ligand (with -NH2 or -SH) step1 Step 1: Nucleophilic Substitution (Reaction with Bromide) poi_ligand->step1 bromo_peg_acid This compound bromo_peg_acid->step1 e3_ligand E3 Ligase Ligand (with -NH2) step2 Step 2: Carboxylic Acid Activation (EDC/NHS) & Amide Coupling e3_ligand->step2 intermediate POI-Linker Intermediate step1->intermediate final_protac Final PROTAC Molecule step2->final_protac intermediate->step2

Caption: Convergent synthetic workflow for a PROTAC using this compound.

protac_moa protac PROTAC ternary_complex Ternary Complex Formation protac->ternary_complex poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Proximity-induced proteasome 26S Proteasome ubiquitination->proteasome Recognition degradation POI Degradation proteasome->degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

References

Synthesis of Bromo-PEG5-acid: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Bromo-PEG5-acid, a heterobifunctional linker crucial in bioconjugation and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic pathway, detailed experimental protocols, characterization methods, and applications relevant to researchers in chemistry, biology, and drug discovery.

Introduction

This compound is a versatile chemical tool featuring a discrete five-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity and favorable pharmacokinetic properties to the molecules it modifies.[1][2] The terminal bromide serves as a reactive handle for nucleophilic substitution, while the carboxylic acid allows for conjugation to primary amines through amide bond formation.[1] This dual functionality makes it an ideal linker for connecting a protein-of-interest (POI) ligand and an E3 ligase ligand in the synthesis of PROTACs, facilitating targeted protein degradation.

Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available Bromo-PEG5-alcohol. The first step involves the synthesis of the alcohol, followed by its oxidation to the corresponding carboxylic acid.

Synthesis of Bromo-PEG5-alcohol from Pentaethylene Glycol

A common method for the synthesis of Bromo-PEG5-alcohol involves the partial bromination of pentaethylene glycol.[3] This reaction needs to be carefully controlled to favor the mono-brominated product over the di-brominated byproduct.

Synthesis_Bromo_PEG5_alcohol Pentaethylene_glycol Pentaethylene Glycol Bromination Bromination (e.g., NaBr, H2SO4) Pentaethylene_glycol->Bromination Crude_Product Crude Product Mixture Bromination->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Bromo_PEG5_alcohol Bromo-PEG5-alcohol Purification->Bromo_PEG5_alcohol

Figure 1: Synthetic workflow for Bromo-PEG5-alcohol.
Oxidation of Bromo-PEG5-alcohol to this compound

The terminal alcohol of Bromo-PEG5-alcohol can be oxidized to a carboxylic acid using standard oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or a milder alternative like TEMPO-catalyzed oxidation.

Synthesis_Bromo_PEG5_acid Bromo_PEG5_alcohol Bromo-PEG5-alcohol Oxidation Oxidation (e.g., Jones Reagent) Bromo_PEG5_alcohol->Oxidation Crude_Acid Crude this compound Oxidation->Crude_Acid Purification_Acid Purification (e.g., Extraction, Chromatography) Crude_Acid->Purification_Acid Bromo_PEG5_acid This compound Purification_Acid->Bromo_PEG5_acid

Figure 2: Oxidation of Bromo-PEG5-alcohol to this compound.

Experimental Protocols

Synthesis of Bromo-PEG5-alcohol

This protocol is adapted from established methods for the bromination of polyethylene glycols.[3]

Materials:

  • Pentaethylene glycol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentaethylene glycol (1 equivalent) in toluene.

  • Addition of Reagents: Add sodium bromide (1.5 equivalents). Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5 equivalents) dropwise while stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110-120°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate to isolate the pure Bromo-PEG5-alcohol.[3]

Synthesis of this compound

Materials:

  • Bromo-PEG5-alcohol

  • Jones reagent (prepared from CrO₃, H₂SO₄, and water)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve Bromo-PEG5-alcohol (1 equivalent) in acetone and cool the solution to 0°C in an ice bath.

  • Oxidation: Add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the excess oxidizing agent by the slow addition of isopropanol until the orange color disappears completely.

  • Work-up: Remove the acetone under reduced pressure. To the residue, add water and extract the product with diethyl ether.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Characterization_Workflow Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS Purity_Analysis Purity Assessment (HPLC) Synthesized_Product->Purity_Analysis Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Molecular_Weight Molecular Weight Verification MS->Molecular_Weight Purity_Confirmed Purity ≥95% Purity_Analysis->Purity_Confirmed

Figure 3: Characterization workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Br-CH₂ -CH₂-O-~3.80 (t)~30.0
Br-CH₂-CH₂ -O-~3.65 (t)~71.0
-O-CH₂ -CH₂ -O- (PEG backbone)~3.60 (m)~70.0
-O-CH₂ -COOH~4.20 (s)~68.0
-CH₂-COOH ~10-12 (br s)~176.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. For Electrospray Ionization (ESI-MS), common adducts such as [M+Na]⁺ are expected.[3] The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Table 2: Expected Mass-to-Charge Ratios (m/z) for this compound

Ion Calculated m/z
[M-H]⁻329.06 (⁷⁹Br), 331.06 (⁸¹Br)
[M+Na]⁺353.05 (⁷⁹Br), 355.05 (⁸¹Br)

Applications in Drug Development

This compound is a key linker in the synthesis of PROTACs. The carboxylic acid can be activated and reacted with an amine-containing E3 ligase ligand, while the bromo-end can be coupled with a nucleophilic group on the POI ligand.[4]

PROTAC_Synthesis_Workflow cluster_0 Step 1: Coupling to E3 Ligase Ligand cluster_1 Step 2: Coupling to POI Ligand Bromo_PEG5_acid This compound Activation Activation of -COOH (e.g., EDC, NHS) Bromo_PEG5_acid->Activation E3_Ligand E3 Ligase Ligand (with -NH2) Coupling1 Amide Bond Formation E3_Ligand->Coupling1 Activation->Coupling1 Intermediate Bromo-PEG5-E3 Ligand Conjugate Coupling1->Intermediate Coupling2 Nucleophilic Substitution Intermediate->Coupling2 POI_Ligand POI Ligand (with -OH, -SH, or -NH2) POI_Ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Figure 4: General workflow for PROTAC synthesis using this compound.

Conclusion

The synthesis of this compound provides a versatile and valuable linker for researchers in drug development and bioconjugation. The protocols outlined in this guide offer a practical approach to its laboratory-scale production. Comprehensive characterization is crucial to ensure the quality and purity of the synthesized material, which is paramount for its successful application in the construction of complex molecules like PROTACs.

References

An In-Depth Technical Guide to Bromo-PEG5-acid: Mechanism of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG5-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). We will delve into its core chemical properties, mechanism of action, and provide detailed experimental protocols to facilitate its effective application in research and development.

Core Chemical Properties and Structure-Function Relationship

This compound is a versatile molecule composed of three key functional components: a terminal bromo group, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] This distinct architecture allows for the precise and covalent linkage of diverse molecular entities.[3]

  • Bromo Group (-Br): The terminal bromine atom serves as an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.[1][3][4] This functionality is the primary reactive site for conjugation to biomolecules.[5]

  • Polyethylene Glycol (PEG) Spacer: The hydrophilic five-unit PEG chain enhances the aqueous solubility and biocompatibility of the resulting conjugate.[1][5][6][7] This feature is critical for improving the pharmacokinetic properties of therapeutic molecules and preventing aggregation.[1][8]

  • Carboxylic Acid (-COOH): The terminal carboxylic acid provides a second, orthogonal reactive handle. It can be activated to form stable amide bonds with primary amines, enabling a wide range of sequential conjugation strategies.[1][2][9]

cluster_0 This compound Structure cluster_1 Functional Roles struct Bromo Group PEG5 Spacer Carboxylic Acid bromo_func Reactive handle for nucleophilic substitution (e.g., with Thiols, Amines) struct:c->bromo_func peg_func Increases hydrophilicity, solubility, and provides a flexible spacer struct:c->peg_func acid_func Orthogonal reactive handle for amide bond formation (e.g., with Amines via activation) struct:c->acid_func

Diagram 1: Structure-function relationship of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C13H25BrO7 [1]
Molecular Weight 373.2 g/mol [1][10]
CAS Number 1817735-27-5 [1][10]
Purity Typically ≥95-98% [1][9]
Appearance Varies (typically a solid or oil) -
Solubility Soluble in aqueous media, DMSO, DMF [1][8]

| Storage Conditions | -20°C for long-term storage |[1][2] |

Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action for the bromo group of this compound in bioconjugation is a bimolecular nucleophilic substitution (S_N2) reaction.[4][11] In this reaction, a nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a new, stable covalent bond.[11] The efficiency of this reaction is highly dependent on the nucleophile's strength and the reaction conditions. The general order of reactivity for common biological nucleophiles is: Thiolate > Amine > Alcohol .[4][12]

Thiol groups, particularly the side chains of cysteine residues in proteins and peptides, are potent nucleophiles and the most common target for bromo-functionalized linkers.[11][12][13] The reaction proceeds efficiently to form a highly stable thioether bond.[11][12] For optimal reactivity, the reaction should be conducted at a pH between 7.5 and 8.5.[5][12] In this pH range, the thiol group (-SH) is sufficiently deprotonated to its more nucleophilic thiolate form (-S⁻), which significantly accelerates the rate of reaction.[5]

Primary and secondary amines, such as the side chain of lysine or the N-terminus of a protein, can also serve as nucleophiles.[4][12] This reaction forms a stable secondary or tertiary amine linkage, respectively.[4] Conjugation to amines is typically performed at a slightly higher pH of 8.0-9.0 to ensure the amine is in its neutral, deprotonated state.[12] A potential side reaction is over-alkylation, where the newly formed secondary amine, which can be more nucleophilic than the starting primary amine, reacts with a second molecule of this compound.[4][12]

cluster_thiol Thiol Conjugation cluster_amine Amine Conjugation reagents This compound + Nucleophile thiol Protein-SH (Cysteine) reagents->thiol amine Protein-NH₂ (Lysine, N-terminus) reagents->amine thiol_prod Protein-S-PEG5-acid (Stable Thioether Bond) thiol->thiol_prod pH 7.5 - 8.5 (forms Thiolate S⁻) amine_prod Protein-NH-PEG5-acid (Stable Amine Bond) amine->amine_prod pH 8.0 - 9.0

Diagram 2: this compound conjugation mechanism with thiols and amines.

Table 2: Recommended Reaction Conditions for Bromo Group Conjugation

Parameter Thiol-Reactive Conjugation Amine-Reactive Conjugation
Target Residue Cysteine Lysine, N-terminus
Optimal pH 7.5 - 8.5[5][12] 8.0 - 9.0[12]
Molar Ratio (Linker:Protein) 5- to 20-fold excess[5][12] 20-fold excess or higher[12]
Recommended Buffer Phosphate, Borate, HEPES (amine-free)[8][12] Borate, Phosphate (amine-free)[8][12]
Temperature 4°C to Room Temperature[5][12][14] Room Temperature[8]
Reaction Time 2 - 24 hours[5][12][14] 2 - 8 hours[8]

| Quenching Reagent | L-cysteine, β-mercaptoethanol[12][15] | Tris-HCl, Glycine[8][12] |

Detailed Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization may be necessary for specific applications.

This protocol outlines the covalent attachment of this compound to a protein via a cysteine residue.[5][16]

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound

  • Reaction Buffer: Degassed Phosphate-buffered saline (PBS) or Borate buffer, pH 7.5-8.0

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification System: Size-exclusion chromatography (SEC) or dialysis equipment

Methodology:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[15]

    • If target cysteines are in disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature to generate free thiols.[15]

    • Remove the excess reducing agent using a desalting column or dialysis.[14][15] This step is critical to prevent the reducing agent from reacting with the linker.

  • Linker Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) and then dilute into the reaction buffer to the desired stock concentration.[8][12]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution with gentle stirring.[14]

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[14] The optimal time should be determined empirically. For best results, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[16]

  • Quenching:

    • Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to consume any unreacted linker.[12][15] Incubate for 30-60 minutes at room temperature.[14][15]

  • Purification and Analysis:

    • Purify the resulting conjugate using SEC or extensive dialysis to remove excess linker and quenching reagent.[14][16]

    • Analyze the conjugate using SDS-PAGE to confirm an increase in molecular weight and mass spectrometry to determine the degree of PEGylation.[14]

start Start: Protein & Linker protein_prep 1. Protein Preparation (e.g., Buffer Exchange, Reduction of Disulfides with TCEP) start->protein_prep conjugation 3. Conjugation Reaction (Mix Protein & Linker, Incubate 2-24h) protein_prep->conjugation linker_prep 2. Linker Preparation (Dissolve this compound) linker_prep->conjugation quenching 4. Quenching (Add excess L-cysteine to stop reaction) conjugation->quenching purification 5. Purification (Size-Exclusion Chromatography or Dialysis) quenching->purification analysis 6. Analysis (SDS-PAGE, Mass Spectrometry) purification->analysis end End: Purified Conjugate analysis->end

Diagram 3: General experimental workflow for protein bioconjugation.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in modern drug development.

  • PEGylation: The covalent attachment of the PEG chain (PEGylation) to a therapeutic protein, peptide, or small molecule can significantly improve its physicochemical properties. Benefits include enhanced aqueous solubility, prolonged circulation half-life, and reduced immunogenicity.[7][15]

  • PROTAC Development: this compound is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][17] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[16][17] The PEG linker provides the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and subsequent degradation of the target by the proteasome.[6][17]

cluster_PROTAC PROTAC-Mediated Protein Degradation poi Target Protein (POI) ternary Ternary Complex (POI-PROTAC-E3) poi->ternary protac PROTAC Molecule (Linker = this compound) protac->ternary e3 E3 Ubiquitin Ligase e3->ternary ub Ubiquitin Transfer ternary->ub Proximity-induced poly_ub Polyubiquitinated Target Protein ub->poly_ub proteasome 26S Proteasome poly_ub->proteasome degradation Degradation of Target Protein proteasome->degradation

Diagram 4: Role of a PEG linker in the PROTAC mechanism of action.

Stability and Storage

Proper handling and storage are crucial to maintain the reactivity and integrity of this compound. The primary degradation pathway of concern is the hydrolysis of the carbon-bromine bond in the presence of water, which converts the reactive bromo group into a non-reactive hydroxyl group.[18][19]

Table 3: Stability and Storage Guidelines

Form Storage Temperature Recommended Duration Notes
Pure Compound (Solid) -20°C[18] Up to 3 years[18] Store in a tightly sealed, light-resistant vial in a dry environment.[12][18]
In Anhydrous Solvent (e.g., DMSO, DMF) -20°C or -80°C[18] Up to 1-6 months[18] Prepare fresh solutions whenever possible.[19] If storing, use aliquots to avoid repeated freeze-thaw cycles.[18]

| In Aqueous Solution | N/A | Prepare fresh for each use[19] | The C-Br bond is susceptible to hydrolysis in aqueous buffers; stability decreases over time.[19] |

Conclusion

This compound is a highly versatile heterobifunctional linker that plays a critical role in modern bioconjugation chemistry. Its well-defined structure, featuring a thiol- and amine-reactive bromo group, a solubilizing PEG spacer, and an orthogonal carboxylic acid handle, provides researchers and drug developers with a powerful tool for creating advanced bioconjugates, improving the properties of therapeutic molecules, and building complex modalities such as PROTACs. A thorough understanding of its reaction mechanism and optimal handling conditions is key to leveraging its full potential in the laboratory.

References

understanding Bromo-PEG5-acid reactivity and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Bromo-PEG5-acid: Reactivity and Stability

Introduction

This compound is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and materials science.[1] Its structure is defined by a terminal bromide (Br) group, a flexible five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (-COOH) moiety.[2][3] The hydrophilic PEG chain enhances the aqueous solubility of the molecule and its conjugates, a critical feature for biological applications.[2][4] The two terminal functional groups offer orthogonal reactivity: the bromide acts as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[2][3][5] This versatility makes this compound a valuable tool for researchers, particularly in the synthesis of complex biomolecules and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[6][7]

Core Chemical Properties

The utility of this compound stems from its distinct chemical functionalities. The bromo group is highly reactive towards nucleophiles like thiols and amines, enabling covalent attachment via S_N2 reactions.[8][9] The PEG spacer provides flexibility and hydrophilicity, which can improve the pharmacokinetic properties of conjugated molecules.[1][10] The carboxylic acid group allows for conjugation to amine-containing molecules following activation with standard coupling reagents.[3][11]

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource(s)
Molecular Formula C13H25BrO7[3]
Molecular Weight 373.2 g/mol [3]
CAS Number 1817735-27-5[3]
Appearance White to off-white solid or oil[10]
Solubility Soluble in aqueous media, DMSO, DMF[2][10]
Storage Store at -20°C, protected from moisture and light[3][12]

Reactivity Profile

Reactivity of the Bromo Group

The terminal bromine atom is an effective leaving group, making the adjacent carbon atom susceptible to nucleophilic attack through an S_N2 mechanism.[8] This reaction is the primary route for conjugating the bromo- end of the linker.

Diagram 1. General Nucleophilic Substitution Reaction.

The efficiency of this reaction depends heavily on the nucleophile. The general order of reactivity is thiolate > amine > alcohol.[8]

  • Reaction with Thiols: Thiols, such as the side chains of cysteine residues in proteins, are highly reactive towards the bromo group, forming a stable thioether bond.[8][13] The reaction is most efficient at a pH of 7.5-8.5, where the thiol is deprotonated to its more nucleophilic thiolate form.[7][13]

  • Reaction with Amines: Primary and secondary amines react to form stable secondary or tertiary amine linkages.[8] The reaction requires the amine to be in its neutral, deprotonated state. Therefore, if the amine is in a salt form (e.g., hydrochloride), a non-nucleophilic base like diisopropylethylamine (DIPEA) should be added.[8] A potential side reaction is over-alkylation, where the newly formed secondary amine reacts with another molecule of this compound.[8][13] This can be minimized by using a large excess of the amine-containing molecule.[13]

  • Reaction with Alcohols: Alcohols are generally poor nucleophiles and require harsher conditions, such as the presence of a strong base, to react with the bromo group.[8]

Table 2: Recommended Conditions for Nucleophilic Substitution

ParameterThiol ConjugationAmine Conjugation
Target Residue CysteineLysine, N-terminus
pH 7.5 - 8.58.0 - 9.0
Molar Excess of Linker 5 to 20-fold10 to 50-fold
Temperature 4°C to Room TemperatureRoom Temperature to 60°C
Reaction Time 2 - 12 hours4 - 24 hours
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)
Reactivity of the Carboxylic Acid Group

The terminal carboxylic acid is typically reacted with primary amines to form a highly stable amide bond.[2][5] This reaction is not spontaneous and requires the use of coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU), to activate the carboxyl group.[2][3][11]

A This compound (R-COOH) C Activated Intermediate (e.g., Active Ester) A->C Activation B Coupling Agent (e.g., EDC, HATU) B->C E Stable Amide Bond (R-CO-NH-R') C->E Aminolysis D Primary Amine (R'-NH₂) D->E

Diagram 2. Amide Bond Formation Workflow.

Stability and Degradation

While this compound is stable under recommended storage conditions, its reactivity makes it susceptible to degradation, particularly in aqueous solutions.[12][14]

  • Hydrolysis: The primary degradation pathway is the hydrolysis of the carbon-bromine (C-Br) bond.[12][14] In an aqueous environment, water can act as a nucleophile, displacing the bromide to form the corresponding Hydroxy-PEG5-acid.[14] The rate of this hydrolysis is accelerated by higher temperatures and extreme pH levels.[10][14] To ensure maximum reactivity, it is highly recommended to prepare aqueous solutions of this compound immediately before use.[14]

Diagram 3. Hydrolysis Degradation Pathway.

  • PEG Chain Stability: The polyethylene glycol backbone is generally stable under typical laboratory conditions but can be cleaved by strong oxidizing agents or prolonged exposure to UV light.[14]

  • Storage and Handling: Proper storage is crucial to maintain the integrity of the compound.

Table 3: Recommended Storage and Handling of this compound

ConditionSolid CompoundSolutions
Temperature -20°C-20°C (up to 1 month), -80°C (up to 6 months)
Atmosphere Dry, under inert gas if possibleAliquots to avoid freeze-thaw cycles
Container Tightly sealed, light-resistant vialTightly sealed vials
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents[12][15]
Handling Notes Allow to equilibrate to room temperature before opening to prevent moisture condensation.[12]Prepare fresh in aqueous buffers whenever possible.[14] For stock solutions, use an anhydrous organic solvent like DMSO.[14]

Key Experimental Protocols

Protocol for Thiol Conjugation (e.g., to a Protein Cysteine Residue)

This protocol describes the covalent attachment of this compound to a protein via a free thiol group on a cysteine residue.[10]

Materials:

  • Protein containing a free cysteine residue

  • This compound

  • Reaction Buffer: Degassed phosphate-buffered saline (PBS) or borate buffer, pH 7.5-8.5[13][16]

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol[10][16]

  • Purification system: Size-exclusion chromatography (SEC) or dialysis equipment[10][17]

  • Anhydrous DMSO or DMF for linker stock solution

Methodology:

  • Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols using a suitable reducing agent like TCEP. Subsequently, remove the reducing agent using a desalting column. Dissolve the purified protein in the degassed reaction buffer to a concentration of 1-5 mg/mL.[10][18]

  • Linker Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 20 mM) in anhydrous DMSO or DMF.[16][17]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[18] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-oxidation of thiols to disulfides.[10][13]

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.[10][18]

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to consume any unreacted this compound.[16][18] Incubate for an additional 30 minutes.[18]

  • Purification: Purify the resulting conjugate using size-exclusion chromatography or extensive dialysis to remove excess linker and quenching reagent.[10][18]

A Protein Preparation (Reduce & Purify if needed) C Conjugation Reaction (Add linker to protein, pH 7.5-8.5, inert atm.) A->C B Prepare Linker Stock Solution (this compound in DMSO/DMF) B->C D Incubation (2-4h at RT or overnight at 4°C) C->D E Quench Reaction (Add excess L-Cysteine) D->E F Purification (Size-Exclusion Chromatography) E->F G Characterize Conjugate (SDS-PAGE, Mass Spec) F->G

Diagram 4. Experimental Workflow for Thiol Conjugation.

Application in PROTAC Development

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[19] PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[10] this compound serves as a flexible linker connecting the protein-targeting ligand to the E3 ligase-binding ligand.[10][19] The terminal bromo and carboxylic acid groups provide orthogonal handles for a convergent synthesis strategy.[18]

cluster_0 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin (Ub) Ub->E3 Degraded Degraded Peptides Proteasome->Degraded Degradation

Diagram 5. Simplified PROTAC Mechanism of Action.

Conclusion

This compound is a highly versatile chemical tool with well-defined reactivity and stability profiles. Its heterobifunctional nature allows for the sequential and controlled conjugation of different molecules, while the PEG spacer imparts favorable solubility and biocompatibility. A thorough understanding of its reactivity with nucleophiles, its primary degradation pathway via hydrolysis, and proper handling procedures is essential for its successful application. For researchers in drug development and chemical biology, this compound remains an invaluable linker for constructing sophisticated bioconjugates and innovative therapeutics.

References

In-Depth Technical Guide to Bromo-PEG5-acid: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG5-acid, a versatile heterobifunctional linker increasingly utilized in the fields of bioconjugation, drug delivery, and targeted protein degradation. This document details its chemical properties, applications, and representative experimental protocols for its use, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a polyethylene glycol (PEG)-based linker characterized by a terminal bromide group and a carboxylic acid moiety, separated by a five-unit PEG chain. This structure provides a unique combination of reactivity and favorable physicochemical properties. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to form stable amide bonds with primary amines. The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugates, a critical attribute for many biological applications.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 1817735-27-5[1]
Molecular Formula C13H25BrO7[2]
Molecular Weight 373.2 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Purity Typically ≥98%[2]
Storage Conditions -20°C, desiccated[1]

Mechanism of Action and Applications

The heterobifunctional nature of this compound allows for a sequential and controlled approach to conjugation, minimizing the formation of undesirable homodimers. This makes it an ideal tool for constructing complex molecular architectures.

Key Applications
  • PROTAC Synthesis: this compound is extensively used as a linker in the synthesis of PROTACs.[4][5] These molecules function by recruiting a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker's length and flexibility are crucial for optimizing the formation of a stable and productive ternary complex.[6][7]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs that selectively deliver the payload to target cells.

  • Bioconjugation: It is also employed in the PEGylation of proteins, peptides, and other biomolecules to improve their pharmacokinetic and pharmacodynamic properties.[2]

Signaling Pathway: The PROTAC Mechanism

This compound does not directly participate in a signaling pathway but is a critical component in constructing molecules that hijack the cell's natural protein degradation machinery. The diagram below illustrates the catalytic cycle of a PROTAC.

PROTAC_Mechanism PROTAC PROTAC (containing this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Targeted to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Ubiquitination->POI Polyubiquitinates Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC Catalytic Cycle

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following are representative protocols for the two key reactions involving this compound. These are generalized methodologies and may require optimization based on the specific substrates.

Protocol 1: Nucleophilic Substitution of the Bromide Group

This protocol describes the reaction of the bromide end of the linker with a thiol-containing molecule (e.g., a protein with cysteine residues or a thiol-modified E3 ligase ligand).

Materials:

  • This compound

  • Thiol-containing substrate

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

  • Reaction vessel with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the thiol-containing substrate (1.0 equivalent) in anhydrous DMF.

  • Add the base (e.g., DIPEA, 2.0-3.0 equivalents).

  • Add this compound (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-24 hours.

  • Monitor the reaction progress by an appropriate method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

  • Upon completion, the reaction can be quenched by the addition of water.

  • The product is then typically purified using standard chromatographic techniques (e.g., reverse-phase HPLC).

Protocol 2: Amide Coupling of the Carboxylic Acid Group

This protocol details the formation of an amide bond between the carboxylic acid end of the linker and a primary amine-containing molecule, using EDC/NHS chemistry.

Materials:

  • This compound or the product from Protocol 1

  • Amine-containing substrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous DMF or DMSO

  • Reaction Buffer: MES buffer (pH 4.7-6.0)

  • Coupling Buffer: PBS or Borate buffer (pH 7.2-8.5)

Procedure:

  • Activation Step:

    • Dissolve the carboxylic acid-containing linker (1.0 equivalent) in Reaction Buffer or an anhydrous solvent like DMF.

    • Add NHS (1.0-1.2 equivalents) followed by EDC (1.0-1.2 equivalents).

    • Stir the mixture at room temperature for 15-60 minutes to form the NHS-ester intermediate.

  • Coupling Step:

    • In a separate vessel, dissolve the amine-containing substrate in Coupling Buffer.

    • Add the activated NHS-ester solution from the previous step to the amine solution.

    • Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) or hydroxylamine.

    • Purify the final conjugate using methods such as dialysis, size-exclusion chromatography, or HPLC.

Mandatory Visualizations

Synthetic Workflow for a PROTAC using this compound

The following diagram illustrates a logical workflow for the sequential synthesis of a PROTAC molecule.

PROTAC_Synthesis_Workflow start Start Materials linker This compound start->linker ligand1 POI Ligand (with -SH or -NH2) start->ligand1 ligand2 E3 Ligase Ligand (with -NH2 or -SH) start->ligand2 step1 Step 1: Nucleophilic Substitution (e.g., with POI-SH) linker->step1 ligand1->step1 step2 Step 2: Amide Coupling (EDC/NHS chemistry) ligand2->step2 intermediate Intermediate: POI-S-PEG5-acid step1->intermediate intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac purification Purification & Analysis (HPLC, LC-MS) final_protac->purification

Caption: Sequential synthesis workflow for a PROTAC using this compound.

This guide provides foundational knowledge for the effective use of this compound in research and development. Its well-defined structure and dual reactivity, combined with the beneficial properties of the PEG spacer, make it a powerful tool for creating sophisticated molecular constructs for a variety of therapeutic and research applications.

References

Navigating the Solubility of Bromo-PEG5-acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of Bromo-PEG5-acid, a heterobifunctional linker integral to advancements in bioconjugation, and the development of sophisticated therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Addressed to researchers, scientists, and professionals in drug development, this document provides a consolidated overview of its solubility in common laboratory solvents and outlines a detailed protocol for its precise quantitative assessment.

The unique structure of this compound, featuring a five-unit polyethylene glycol (PEG) spacer, a terminal carboxylic acid, and a bromide group, imparts a distinct amphiphilic nature. The hydrophilic PEG chain and the polar carboxylic acid group enhance its solubility in aqueous and polar organic solvents.[1][2][3] This characteristic is crucial for ensuring homogeneous reaction conditions and preventing compound precipitation, which can impede downstream applications.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, a reliable qualitative profile can be compiled from information provided by chemical suppliers and technical guides for structurally similar molecules.[3] this compound is generally reported to be soluble in a variety of common laboratory solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent NameChemical FormulaTypeExpected Solubility
Aqueous WaterH₂OPolar ProticSoluble[1][2]
Phosphate-Buffered Saline (PBS)-Polar ProticSoluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble[3]
Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble[3]
Chlorinated Dichloromethane (DCM)CH₂Cl₂Non-polarSoluble[3][4]
Alcohols MethanolCH₃OHPolar ProticSoluble
EthanolC₂H₅OHPolar ProticSoluble

This table is based on available data for this compound and analogous compounds. It is strongly recommended to confirm solubility experimentally for specific applications.

Experimental Protocol: Quantitative Solubility Determination using the Shake-Flask Method

To obtain precise solubility values, the widely accepted shake-flask equilibrium method is recommended. This procedure involves saturating a solvent with the compound and subsequently quantifying the dissolved amount.

Materials:

  • This compound

  • Selected solvents (e.g., Water, DMSO, DCM)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Analytical balance

  • Pipettes

  • Syringe filters (0.22 µm)

  • Appropriate analytical instrument (e.g., HPLC with ELSD or CAD, or a colorimetric assay setup)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method. Since PEG derivatives lack a strong UV chromophore, HPLC coupled with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a suitable technique. Alternatively, a colorimetric method like the barium-iodide assay can be employed.[5]

    • Construct a calibration curve from the responses of the standard solutions.

    • Determine the concentration of this compound in the saturated supernatant by interpolating its response on the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical steps for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_proc Sample Processing cluster_quant Quantification A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate on shaker (24-48h) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F H Analyze standards & sample (e.g., HPLC-ELSD) F->H G Prepare standard solutions G->H I Construct calibration curve H->I J Determine concentration (Solubility) I->J

Workflow for determining the solubility of this compound.

References

A Technical Guide to the Heterobifunctional Nature of Bromo-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromo-PEG5-acid is a heterobifunctional crosslinker that has emerged as a vital tool for researchers, scientists, and drug development professionals. Its unique chemical architecture, featuring two distinct reactive termini separated by a flexible polyethylene glycol (PEG) spacer, offers precise control over the covalent conjugation of diverse molecular entities. This guide provides an in-depth exploration of the core properties, reaction mechanisms, and experimental applications of this compound, with a focus on its utility in bioconjugation, drug delivery, and the synthesis of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Structure

The heterobifunctional nature of this compound is defined by its three key components: a bromo group, a carboxylic acid group, and a five-unit polyethylene glycol (PEG) spacer. Each component imparts specific functionalities that are critical for its application.

  • Bromo Group (-Br): Located at one terminus, the bromide is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic substitution reactions (SN2).[1][2][3][4] This end of the molecule is particularly reactive towards soft nucleophiles, most notably the thiol groups (-SH) of cysteine residues in proteins and peptides.[5][6][7]

  • Carboxylic Acid Group (-COOH): At the opposite terminus, the carboxylic acid provides a second, orthogonal reactive site. This group can be activated by coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond with primary amines (-NH2), such as those found on lysine residues or the N-terminus of proteins.[1][2][8]

  • PEG5 Spacer: The central five-unit PEG chain confers several advantageous properties. It is hydrophilic, which significantly increases the aqueous solubility of the linker and its subsequent conjugates.[1][2][9] The PEG spacer also provides a flexible and defined-length bridge between conjugated molecules, which is crucial for maintaining their biological activity and, in applications like PROTACs, for enabling the formation of productive ternary complexes.[10]

cluster_structure This compound Structure & Reactivity cluster_reactivity Reaction Partners struct Bromo (Br) Group PEG5 Spacer (CH₂CH₂O)₅ Carboxylic Acid (COOH) Group thiol Thiol (-SH) e.g., Cysteine struct:f0->thiol Nucleophilic Substitution (SN2) amine1 Amine (-NH₂) e.g., Lysine struct:f0->amine1 Nucleophilic Substitution (SN2) amine2 Amine (-NH₂) (with EDC/HATU activation) struct:f2->amine2 Amide Bond Formation

Caption: Chemical structure and orthogonal reactivity of this compound.
Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound, essential for experimental design and execution.

PropertyValueSource(s)
Chemical Formula C₁₃H₂₅BrO₇[1][2]
Molecular Weight 373.2 g/mol [1][2]
CAS Number 1817735-27-5[1]
Appearance White to off-white solid or oil[11]
Purity ≥95% - 98%[1][2][8]
Solubility Soluble in DMSO, DMF, and water[1][11]
Storage Conditions -20°C for long-term storage[1][12]

Applications in Bioconjugation and Drug Development

The dual-reactivity of this compound makes it a versatile linker for constructing complex biomolecules. Its primary applications are in the development of ADCs, where it can link a cytotoxic payload to an antibody, and in the synthesis of PROTACs.

PROTAC Synthesis

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[13] The linker is a critical component, and this compound is well-suited for this role. One end can be conjugated to a ligand that binds the protein of interest, while the other end attaches to a ligand that recruits an E3 ligase, illustrating its heterobifunctional utility.[9][10][14]

PROTAC_Logic cluster_components PROTAC Components cluster_result Assembled PROTAC poi_ligand Protein of Interest (POI) Ligand linker This compound (Heterobifunctional Linker) poi_ligand->linker via -COOH or -Br end protac Functional PROTAC Molecule linker->protac Forms e3_ligand E3 Ligase Ligand e3_ligand->linker via remaining reactive end

Caption: Logical relationship of this compound in PROTAC synthesis.

Experimental Protocols

The successful use of this compound relies on optimized reaction conditions that leverage its dual reactivity. Below are detailed methodologies for its application.

Protocol 1: Conjugation to Protein Thiol Groups (Cysteine Residues)

This protocol describes the site-specific conjugation of the bromo-terminus of the linker to free thiol groups on a protein.

Materials:

  • Protein containing accessible cysteine residue(s)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.5-8.5, degassed.[4][9]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[9][15]

  • Quenching Reagent: L-cysteine or β-mercaptoethanol.[4][15]

  • Purification System: Size-exclusion chromatography (SEC) or dialysis.[4]

Methodology:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[15]

  • Reduction of Disulfides (if necessary): If the target cysteine residues are in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature. Remove the excess TCEP using a desalting column.[15]

  • Linker Preparation: Dissolve this compound in an organic solvent like DMSO or directly in the reaction buffer to create a stock solution (e.g., 10-20 mM).[9]

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the protein solution.[5][9] Incubate the mixture for 4-24 hours at 4°C or for 2-4 hours at room temperature with gentle mixing.[9][15]

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine to a final concentration of 50-100 mM) to react with any excess this compound.[15]

  • Purification: Remove unreacted linker and quenching reagent by purifying the protein conjugate via size-exclusion chromatography or extensive dialysis.[4][11]

  • Analysis: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling.

Protocol 2: General Conjugation via the Carboxylic Acid Group

This protocol outlines the steps for conjugating the carboxylic acid terminus to a molecule containing a primary amine.

Materials:

  • Molecule with a primary amine group

  • This compound

  • Activation Reagent: EDC or HATU

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction Buffer: A non-nucleophilic buffer such as MES or HEPES at a pH appropriate for the amine-containing molecule.

Methodology:

  • Activation of Carboxylic Acid: Dissolve this compound in the anhydrous solvent. Add 1.5 equivalents of the activation reagent (e.g., EDC) and, optionally, an additive like NHS (N-Hydroxysuccinimide) to improve efficiency. Allow the activation to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the activated this compound solution to the amine-containing molecule (dissolved in a suitable buffer or solvent).

  • Incubation: Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting conjugate using an appropriate method, such as HPLC or column chromatography, to remove unreacted starting materials and byproducts.

prep 1. Prepare Biomolecule (e.g., Protein) and Linker react 2. Conjugation Reaction (Add molar excess of linker) prep->react incubate 3. Incubation (Defined Time, Temp, pH) react->incubate quench 4. Quench Reaction (Add excess small molecule thiol/amine) incubate->quench purify 5. Purification (e.g., Size Exclusion Chromatography) quench->purify analyze 6. Analysis & Characterization (SDS-PAGE, Mass Spec) purify->analyze final_product Purified Conjugate analyze->final_product

Caption: General experimental workflow for bioconjugation using this compound.

This compound stands out as a highly effective heterobifunctional linker due to its well-defined structure, dual orthogonal reactivity, and the beneficial properties conferred by its hydrophilic PEG spacer. It provides researchers with a robust platform for the precise construction of complex bioconjugates, enabling advancements in targeted drug delivery, diagnostics, and the development of novel therapeutics like PROTACs. The detailed protocols and structural understanding provided in this guide serve as a foundation for its successful implementation in diverse research and development settings.

References

The Strategic Role of the PEG5 Spacer in Bromo-PEG5-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug development and bioconjugation, the precise control over molecular architecture is paramount. Heterobifunctional linkers are critical components in the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these, Bromo-PEG5-acid has emerged as a versatile tool, offering a defined polyethylene glycol (PEG) spacer that plays a crucial role in the overall efficacy, stability, and pharmacokinetic profile of the resulting conjugate. This technical guide provides a comprehensive examination of the role of the pentaethylene glycol (PEG5) spacer in this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and development.

The structure of this compound features a five-unit PEG chain, which imparts a balance of hydrophilicity, flexibility, and spatial separation.[1] One terminus is functionalized with a bromine atom, an excellent leaving group for nucleophilic substitution reactions, while the other end presents a carboxylic acid for conjugation to primary amines.[2][3] This guide will elucidate the multifaceted contributions of the PEG5 spacer to the performance of bioconjugates.

Core Functions of the PEG5 Spacer

The integration of a PEG5 spacer into a bifunctional linker confers several advantageous properties that are critical for the development of effective targeted therapies.[1]

  • Enhanced Hydrophilicity and Solubility : The PEG chain is inherently hydrophilic, which significantly increases the aqueous solubility of the linker and any hydrophobic molecules it connects.[4][5] This is particularly crucial for preventing aggregation and improving the formulation and bioavailability of complex bioconjugates.[5]

  • Improved Pharmacokinetics : By increasing the hydrodynamic volume of a molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life in the bloodstream.[5][6] The PEG5 spacer contributes to this "stealth effect," which can lead to greater accumulation of the therapeutic at the target site.[6]

  • Optimal Spatial Separation and Flexibility : The PEG5 spacer provides a flexible linkage of a defined length, which is critical for enabling the two ends of the bifunctional molecule to interact optimally with their respective biological targets. In PROTACs, for instance, the linker must be of an appropriate length to facilitate the formation of a productive ternary complex between the target protein and the E3 ubiquitin ligase.[7][8]

  • Reduced Immunogenicity : The hydrophilic and flexible PEG chain can mask epitopes on the surface of a bioconjugate, reducing its recognition by the immune system and minimizing the risk of an adverse immune response.[5][6]

Data Presentation: The Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance parameters in ADCs and PROTACs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C13H25BrO7BroadPharm
Molecular Weight 373.2 g/mol [4]
Appearance White to off-white solid or oilGeneral observation for similar PEG compounds
Solubility Soluble in DMSO, DMF, water[4]

Table 2: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

PEG Linker Length (Number of PEG units)Clearance Rate (mL/day/kg)Plasma Half-Life (t½, hours)In Vivo Efficacy (Tumor Growth Inhibition %)Reference(s)
No PEG HighShortestBaseline[9]
PEG8 Significantly lower than shorter PEGsSignificantly longer than shorter PEGs-[9]
PEG12 Similar to PEG8 and longer PEGsSimilar to PEG8 and longer PEGs-[9]
4 kDa -2.5-fold increase vs. No PEG-[10]
10 kDa -11.2-fold increase vs. No PEGIdeal tumor therapeutic ability[10][11]

Table 3: Influence of PEG Spacer Length on PROTAC Degradation Efficacy (BRD4 Target)

PROTAC Linker (PEG Units)Target ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Key ObservationsReference(s)
PEG2 BRD4CRBNH661> 5000Not ReportedIntermediate linker length may hinder optimal ternary complex formation.[12]
PEG3 BRD4VHLH661, H8388 nM, 23 nM>90% at 100 nMOptimal linker length is crucial for a productive ternary complex.[13]
PEG4 BRD4CRBNH661< 500Not ReportedRecovers potent degradation activity, suggesting a more stable ternary complex.[12]
PEG5 BRD4CRBNH661< 500Not ReportedMaintains high degradation potency, indicating a favorable conformation.[12]

Experimental Protocols

Detailed methodologies for key experiments involving the use of this compound and similar linkers are provided below.

Protocol 1: Conjugation of this compound to a Primary Amine

This protocol describes the covalent attachment of the carboxylic acid moiety of this compound to a primary amine (e.g., on a protein or small molecule) to form a stable amide bond. This reaction requires the activation of the carboxylic acid.

Materials:

  • This compound

  • Molecule containing a primary amine (e.g., protein, peptide, or small molecule)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for two-step EDC coupling)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching reagent (e.g., hydroxylamine, Tris, or glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Preparation of Amine-Containing Molecule : Dissolve the amine-containing molecule in the reaction buffer to a desired concentration.

  • Activation of this compound (One-Step EDC Coupling) :

    • Dissolve this compound and EDC in anhydrous DMF or DMSO. A 2- to 10-fold molar excess of EDC over this compound is typically used.

    • Immediately add this solution to the solution of the amine-containing molecule.

  • Activation of this compound (Two-Step EDC/NHS Coupling for Proteins) :

    • Dissolve this compound in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0).

    • Add EDC and NHS to the solution. A slight molar excess of EDC and NHS over this compound is recommended.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

    • Add this activated linker solution to the protein solution in a reaction buffer with a pH of 7.2-8.0.

  • Conjugation Reaction :

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

  • Quenching :

    • Stop the reaction by adding a quenching reagent to consume any unreacted activated linker. Incubate for 15-30 minutes.

  • Purification :

    • Purify the resulting conjugate using a suitable method to remove excess reagents and byproducts.

Protocol 2: Synthesis of a PROTAC using a Bromo-PEG Linker

This protocol outlines a general two-step synthesis of a PROTAC, where a bromo-PEG linker is used to connect a target protein ligand (warhead) and an E3 ligase ligand.

Step 1: Coupling of the First Ligand to the Bromo-PEG Linker

  • Reaction Setup : Dissolve the ligand containing a nucleophilic group (e.g., a phenol or amine) and the bromo-PEG linker in an anhydrous solvent like DMF.

  • Addition of Base : Add a suitable base (e.g., potassium carbonate or DIPEA) to facilitate the nucleophilic substitution reaction.

  • Reaction : Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by LC-MS.

  • Workup and Purification : Perform an aqueous workup and extract the product with an organic solvent. Purify the intermediate by flash column chromatography.

Step 2: Coupling of the Second Ligand

  • Activation/Modification of the Other Linker End : Depending on the functional group at the other end of the PEG linker (e.g., an acid or alcohol), it may need to be activated or modified. For an acid, use coupling agents like HATU or EDC/NHS. For an alcohol, it can be converted to a better leaving group like a mesylate.

  • Coupling Reaction : Add the second ligand to the activated intermediate from Step 1.

  • Reaction : Stir the reaction at room temperature until completion, monitored by LC-MS.

  • Final Purification : Purify the final PROTAC molecule using preparative HPLC. Characterize the final product by high-resolution mass spectrometry and NMR.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC Warhead PEG5 Linker E3 Ligase Ligand POI->PROTAC:f0 Ub_POI Ubiquitinated POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC:f2 Ub Ubiquitin Ub->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start This compound & Ligand 1 Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate Intermediate Conjugate Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Ligand 2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (MS, NMR) Purification->Characterization InVitro_Assay In Vitro Assay (e.g., Western Blot for degradation) Characterization->InVitro_Assay Data_Analysis Data Analysis (DC50, Dmax) InVitro_Assay->Data_Analysis

Caption: General workflow for PROTAC synthesis and evaluation.

Conclusion

The PEG5 spacer in this compound is not merely a passive linker but a critical determinant of a bioconjugate's overall performance. Its ability to enhance solubility, improve pharmacokinetic properties, and provide optimal spatial separation makes it an invaluable component in the rational design of advanced therapeutics like PROTACs and ADCs. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to effectively harness the potential of this compound in their endeavors. The careful selection of linker length, as evidenced by the comparative data, is a crucial step in optimizing the therapeutic index of novel bioconjugates.

References

Methodological & Application

Application Notes and Protocols for Bromo-PEG5-acid Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent attachment of molecules to biomolecules, is a fundamental technique in biotechnology and drug development. Polyethylene glycol (PEG) linkers are widely utilized to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. PEGylation can improve a protein's solubility, extend its circulating half-life, reduce immunogenicity, and increase its stability. Bromo-PEG5-acid is a heterobifunctional linker that enables the conjugation of a PEG moiety to proteins, offering a versatile tool for creating advanced bioconjugates.

This document provides detailed application notes and protocols for the bioconjugation of this compound to proteins. It covers the principles of the reaction, methodologies for targeting specific amino acid residues, and techniques for the purification and characterization of the resulting conjugates.

Principle of the Reaction

The bioconjugation of this compound to proteins primarily involves the reaction of its terminal bromide group with nucleophilic side chains of amino acids. The two main targets for this reaction are the thiol group of cysteine residues and the primary amine groups of lysine residues and the protein's N-terminus. The terminal carboxylic acid on the this compound can be used for subsequent modifications after the initial protein conjugation.

The reaction with the bromo group proceeds via a bimolecular nucleophilic substitution (SN2) reaction, forming a stable thioether bond with cysteine residues or a secondary amine bond with lysine residues. The selectivity of the reaction can be controlled by adjusting the pH of the reaction buffer.

Quantitative Data Summary

The efficiency of this compound bioconjugation is influenced by several factors, including pH, the molar ratio of the PEG reagent to the protein, reaction time, and temperature. While precise quantitative data is highly dependent on the specific protein and reaction conditions, the following tables provide a summary of expected outcomes based on general principles of bromo-alkyl chemistry.

Table 1: Effect of pH on the Reactivity of Amino Acid Residues with Bromo-PEG Reagents

pH RangeCysteine (-SH) ReactivityLysine (-NH₂) ReactivitySelectivity for CysteineNotes
6.5 - 7.5Low to ModerateVery LowHighThe thiol group is partially deprotonated to the more reactive thiolate anion.[1]
7.5 - 8.5HighLow to ModerateHighOptimal range for selective cysteine modification, as the thiolate concentration increases.[1][2]
> 8.5HighModerate to HighLowThe deprotonation of lysine's ε-amino group increases, leading to a higher likelihood of off-target reactions.[1]

Table 2: Recommended Starting Conditions for this compound Conjugation

ParameterThiol-Reactive Conjugation (Cysteine)Amine-Reactive Conjugation (Lysine)
Target Residue CysteineLysine, N-terminus
Optimal pH Range 7.5 - 8.5[2]8.5 - 9.5
Recommended Buffer Phosphate buffer, HEPESBorate buffer
Molar Excess of this compound 5 to 20-fold[2]20 to 50-fold
Reaction Temperature Room Temperature or 4°CRoom Temperature or 4°C
Reaction Time 2 - 4 hours at RT, or overnight at 4°C[2]4 - 12 hours at RT, or overnight at 4°C

Experimental Workflow and Reaction Chemistry

The following diagrams illustrate the general experimental workflow for protein bioconjugation with this compound and the underlying chemical reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification Protein Protein Solution Buffer_Exchange Buffer Exchange (if necessary) Protein->Buffer_Exchange Reduction Reduction of Disulfides (for Cys targeting) Buffer_Exchange->Reduction Conjugation Conjugation Reaction Reduction->Conjugation PEG_Reagent This compound Solution PEG_Reagent->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (e.g., SEC, IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Final_Product Purified PEGylated Protein Characterization->Final_Product

Caption: General experimental workflow for protein bioconjugation with this compound.

reaction_mechanisms cluster_cys Cysteine Conjugation (Thioether Bond) cluster_lys Lysine Conjugation (Secondary Amine Bond) Cys_Reactants Protein-SH + Br-(PEG5)-COOH Cys_Product Protein-S-(PEG5)-COOH + HBr Cys_Reactants->Cys_Product pH 7.5 - 8.5 Lys_Reactants Protein-NH2 + Br-(PEG5)-COOH Lys_Product Protein-NH-(PEG5)-COOH + HBr Lys_Reactants->Lys_Product pH > 8.5

Caption: Reaction of this compound with Cysteine and Lysine residues.

Experimental Protocols

Protocol 1: Conjugation to Cysteine Residues (Thiol-Reactive)

This protocol is designed for the site-specific modification of cysteine residues.

Materials and Reagents:

  • Protein of interest

  • This compound

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: 1 M L-cysteine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification equipment (e.g., size-exclusion chromatography columns)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • If the target cysteine residues are involved in disulfide bonds, add TCEP to a final concentration of 1 mM and incubate at room temperature for 30 minutes.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound solution to the protein solution.[2]

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.[2]

  • Quenching:

    • Add the L-cysteine solution to the reaction mixture to a final concentration of 10 mM to quench any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess linker and quenching reagent using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Conjugation to Lysine Residues (Amine-Reactive)

This protocol targets the primary amine groups of lysine residues and the N-terminus of the protein.

Materials and Reagents:

  • Protein of interest

  • This compound

  • Conjugation Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 8.5-9.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification equipment (e.g., ion-exchange chromatography columns)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • This compound Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO to prepare a concentrated stock solution (e.g., 50-100 mM).

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of the this compound solution to the protein solution.

    • Gently mix and incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Tris-HCl solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein using an appropriate chromatography method such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).

Purification of PEGylated Proteins

The purification of PEGylated proteins is crucial to remove unreacted PEG reagent, byproducts, and unmodified protein. Several chromatographic techniques can be employed:

  • Size-Exclusion Chromatography (SEC): This is a common method for separating PEGylated proteins based on their increased hydrodynamic radius compared to the unmodified protein. It is effective at removing excess low-molecular-weight PEG reagents.

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein by masking charged residues. This change in charge can be exploited to separate PEGylated species from the native protein using IEX.

  • Hydrophobic Interaction Chromatography (HIC): The attachment of a hydrophilic PEG chain can reduce the overall hydrophobicity of a protein, allowing for separation on an HIC column.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for the analytical separation of PEGylated proteins and to assess the purity of the conjugate.

Characterization of Protein-PEG Conjugates

Successful bioconjugation should be confirmed and characterized using various analytical techniques:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein, observed as a band shift on the gel.

  • Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the PEGylated protein, confirming the covalent attachment of the PEG linker and allowing for the determination of the degree of labeling (number of PEG chains per protein).

  • High-Performance Liquid Chromatography (HPLC): Analytical SEC or RP-HPLC can be used to assess the purity of the conjugate and quantify the amount of modified versus unmodified protein.

Troubleshooting

Problem: Low conjugation yield. Possible Causes & Solutions:

  • Sub-optimal pH: Verify the pH of the reaction buffer and adjust if necessary to the optimal range for the target residue.[2]

  • Oxidation of Thiols (for cysteine conjugation): Ensure that a sufficient amount of a fresh reducing agent like TCEP is used to keep the cysteine residues in their reduced, reactive state.[2]

  • Insufficient Molar Ratio of this compound: Increase the molar excess of the PEG reagent to drive the reaction towards completion.[2]

  • Hydrolysis of this compound: Prepare the stock solution of the PEG reagent immediately before use.

Problem: Protein precipitation during the reaction. Possible Causes & Solutions:

  • High concentration of organic solvent: Minimize the volume of DMF or DMSO used to dissolve the this compound.

  • Protein instability at the reaction pH: Consider performing the reaction at a lower temperature (4°C) or for a shorter duration.

Problem: Non-specific labeling. Possible Causes & Solutions:

  • Incorrect pH: For selective cysteine labeling, ensure the pH does not exceed 8.5 to minimize reaction with lysine residues.

  • Over-reaction: Reduce the reaction time or the molar excess of the this compound.

References

Application Notes and Protocols for Bromo-PEG5-acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[][4]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance hydrophilicity, solubility, and provide conformational flexibility.[5][6] Bromo-PEG5-acid is a versatile bifunctional linker that offers a defined length and distinct chemical handles for the sequential and controlled conjugation of the POI and E3 ligase ligands. The bromo group serves as a reactive handle for nucleophilic substitution, while the carboxylic acid allows for standard amide bond formation.[7]

These application notes provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular process involving the sequential conjugation of the POI and E3 ligase ligands to the linker. The following protocols are representative methodologies and may require optimization based on the specific properties of the ligands.

Protocol 1: Synthesis of a PROTAC via a Convergent Approach

This protocol describes a convergent synthesis where the POI and E3 ligase ligands are separately conjugated to the linker, followed by a final coupling step.

Convergent_Synthesis cluster_synthesis Convergent PROTAC Synthesis Workflow POI_Ligand POI Ligand (with amine) Intermediate_A POI-Linker Intermediate POI_Ligand->Intermediate_A Amide Coupling (HATU, DIPEA) Bromo_PEG5_Acid This compound Bromo_PEG5_Acid->Intermediate_A E3_Ligase_Ligand E3 Ligase Ligand (with hydroxyl) Final_PROTAC Final PROTAC E3_Ligase_Ligand->Final_PROTAC Intermediate_A->Final_PROTAC Nucleophilic Substitution (Base, e.g., K2CO3)

Caption: A convergent synthetic route for a PROTAC.

Step 1: Amide Coupling of POI Ligand to this compound

This step involves the formation of an amide bond between the carboxylic acid of the linker and an amine-functionalized POI ligand.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Amine-functionalized POI Ligand (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Under a nitrogen atmosphere, dissolve the amine-functionalized POI ligand and this compound in anhydrous DMF.

    • Add HATU and DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the POI-Linker intermediate.

Step 2: Nucleophilic Substitution with E3 Ligase Ligand

This step involves the reaction of the bromo-terminus of the POI-Linker intermediate with a nucleophilic group (e.g., a hydroxyl or thiol) on the E3 ligase ligand.

  • Reagents and Materials:

    • POI-Linker Intermediate (1.0 eq)

    • Hydroxyl- or Thiol-functionalized E3 Ligase Ligand (1.2 eq)

    • Potassium Carbonate (K₂CO₃) or another suitable base (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

    • Add the base (e.g., K₂CO₃) and stir for 10 minutes at room temperature.

    • Add a solution of the POI-Linker Intermediate in DMF to the reaction mixture.

    • Stir the reaction at a temperature ranging from room temperature to 60°C overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[2]

Western_Blot_Workflow cluster_wb Western Blotting Workflow Cell_Culture 1. Cell Culture and Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking Antibody_Incubation 7. Antibody Incubation (Primary & Secondary) Blocking->Antibody_Incubation Detection 8. Signal Detection Antibody_Incubation->Detection Analysis 9. Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Workflow for determining DC50 and Dmax of a PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • Synthesized PROTAC compound

    • Cell lysis buffer (e.g., RIPA buffer)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Data Presentation

Quantitative data for PROTACs synthesized with PEG-based linkers are crucial for evaluating their efficacy. The following tables summarize representative data for PROTACs with characteristics similar to those employing a this compound linker.

Table 1: Physicochemical Properties of this compound and a Diethyl Ester Precursor [10]

PropertyBromo-PEG5-phosphonic acidBromo-PEG5-phosphonic acid diethyl ester
Chemical Formula C₁₂H₂₆BrO₈PC₁₆H₃₄BrO₈P
Molecular Weight 409.21 g/mol 465.31 g/mol
CAS Number 1446282-37-61148026-99-6 (similar structure)
Purity Typically >95%Typically >95%
Solubility Soluble in DMSOSoluble in organic solvents like DMF, DMSO
Storage Conditions -20°C for long-term storageRoom temperature or -20°C

Table 2: Representative Biological Activity of a BRD4-Targeting PROTAC with a PEG Linker

ParameterValue
Target Protein BRD4
E3 Ligase Cereblon (CRBN)
Cell Line MCF-7
DC₅₀ (nM) 1.8
Dₘₐₓ (%) >95
Ternary Complex Cooperativity (α) >1

Note: DC₅₀ is the concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved. Ternary complex cooperativity (α) greater than 1 indicates a positive cooperative binding, which is often desirable for potent degradation.[11]

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs.[7] Its defined length, hydrophilicity, and bifunctional nature provide a robust platform for the rational design of novel protein degraders.[10] The protocols and data presented here offer a foundational guide for researchers to effectively utilize this linker in their targeted protein degradation research and drug development endeavors.

References

A Step-by-Step Guide to Bromo-PEG5-Acid Reactions for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental use of Bromo-PEG5-acid, a heterobifunctional linker valuable in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This compound features a terminal carboxylic acid and a bromo group, separated by a flexible, hydrophilic 5-unit polyethylene glycol (PEG) spacer. This unique structure allows for the sequential and specific conjugation of two different molecules.

The carboxylic acid can be activated to form a stable amide bond with primary amines, such as those found on proteins or other small molecules.[1] The bromo group serves as a reactive site for nucleophilic substitution, particularly with thiol groups from cysteine residues, forming a stable thioether bond.[2][3] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4]

Core Chemical Properties

PropertyValueReference
Molecular Formula C₁₃H₂₅BrO₇[4]
Molecular Weight 373.24 g/mol [4]
Appearance Varies (typically a solid)
Solubility Soluble in DMSO, DMF, and other organic solvents[5]
Storage 2-8°C, sealed, dry[4]

Experimental Protocols

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation (EDC/NHS Chemistry)

This protocol describes the conjugation of an amine-containing molecule to the carboxylic acid terminus of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This is a widely used method that creates a stable amide bond.[6]

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M MES, pH 4.5-6.0 for activation; PBS or Borate Buffer, pH 7.2-8.5 for coupling)[6]

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., preparative HPLC or dialysis)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (1.5 equivalents) and stir until dissolved.

    • Add EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.[7]

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule (1.2 equivalents) in the reaction buffer.

    • Add the amine solution to the activated this compound mixture.

    • Stir the reaction at room temperature for 4-12 hours. The reaction can also be performed overnight at 4°C.[6]

  • Quenching and Purification:

    • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

    • Purify the conjugate using preparative HPLC or dialysis to remove unreacted reagents and byproducts.

Quantitative Data for Amide Bond Formation:

ParameterRecommended Value/RangeReference
This compound:Amine Molar Ratio 1 : 1.2[7]
EDC:this compound Molar Ratio 1.5 : 1[7]
NHS:this compound Molar Ratio 1.5 : 1[7]
Activation Time 15 - 30 minutes[6]
Coupling Reaction Time 4 - 12 hours at room temperature or overnight at 4°C[6]
Activation pH 4.5 - 6.0[6]
Coupling pH 7.2 - 8.5[6]
Typical Yield Good to excellent (often >80-90% with optimization)[5]
Protocol 2: Thiol-Bromo Reaction (S N 2)

This protocol details the conjugation of a thiol-containing molecule (e.g., a protein with cysteine residues) to the bromo terminus of this compound via a nucleophilic substitution (S N 2) reaction, resulting in a stable thioether bond.[2]

Materials:

  • This compound conjugate (from Protocol 1) or un-derivatized this compound

  • Thiol-containing molecule (e.g., protein, peptide)

  • Reaction Buffer (e.g., Phosphate or Borate buffer, pH 7.5-8.5)[8]

  • Reducing agent (e.g., TCEP, if reducing disulfide bonds in proteins)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)[9]

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Thiol-Containing Molecule:

    • If necessary, reduce disulfide bonds in the protein using a suitable reducing agent like TCEP.

    • Remove the reducing agent using a desalting column.

    • Dissolve the thiol-containing molecule in the degassed reaction buffer.

  • Conjugation Reaction:

    • Dissolve the this compound derivative in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO).

    • Add the this compound solution to the thiol-containing molecule solution. A 10- to 50-fold molar excess of the bromo-PEG linker is often used for protein conjugation.[9]

    • Incubate the reaction mixture for 4-12 hours at room temperature.[9] The reaction progress can be monitored by LC-MS.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to consume any unreacted bromo-PEG linker.[9]

    • Purify the conjugate using size-exclusion chromatography to remove unreacted linker and other small molecules.

Quantitative Data for Thiol-Bromo Reaction:

ParameterRecommended Value/RangeReference
This compound:Thiol Molar Ratio (for proteins) 10:1 to 50:1[9]
Reaction Time 4 - 12 hours at room temperature[9]
pH 7.5 - 8.5[8]
Typical Yield Varies depending on the substrate; optimization is recommended.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the reactions described above.

Amide_Bond_Formation_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification Bromo_PEG_Acid This compound Activated_Ester Activated NHS Ester Bromo_PEG_Acid->Activated_Ester 15-30 min rt EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Conjugate Amide-linked Conjugate Activated_Ester->Conjugate 4-12 h rt Amine_Molecule Amine-containing Molecule Amine_Molecule->Conjugate Purification Purification (HPLC, Dialysis) Conjugate->Purification

Caption: Workflow for Amide Bond Formation with this compound.

Thiol_Bromo_Reaction_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification Thiol_Molecule Thiol-containing Molecule (e.g., Protein) Prepared_Thiol Prepared Thiol Thiol_Molecule->Prepared_Thiol Reduction (if needed) Buffer Exchange Conjugate Thioether-linked Conjugate Prepared_Thiol->Conjugate Bromo_PEG_Acid This compound Derivative Bromo_PEG_Acid->Conjugate 4-12 h rt Purification Purification (SEC) Conjugate->Purification

Caption: Workflow for Thiol-Bromo Reaction with this compound.

Signaling Pathway Application: PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.

PROTAC_Signaling_Pathway cluster_synthesis PROTAC Synthesis cluster_degradation Protein Degradation Pathway POI_Ligand POI Ligand (with amine) Intermediate POI Ligand-PEG-Bromo POI_Ligand->Intermediate Amide bond formation Bromo_PEG_Acid This compound Bromo_PEG_Acid->Intermediate E3_Ligase_Ligand E3 Ligase Ligand (with thiol) PROTAC PROTAC E3_Ligase_Ligand->PROTAC Intermediate->PROTAC Thioether bond formation Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

References

Bromo-PEG5-Acid: A Versatile Linker for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Bromo-PEG5-acid is a heterobifunctional linker molecule playing a pivotal role in modern drug discovery. Its unique architecture, featuring a reactive bromo group, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the synthesis of complex therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the development of Proteolysis Targeting Chimeras (PROTACs) and targeted drug delivery systems.

Core Applications in Drug Discovery

The distinct chemical functionalities at either end of the this compound linker enable its application in two primary areas of drug discovery:

  • Proteolysis Targeting Chimeras (PROTACs): In PROTACs, the this compound linker serves as a bridge connecting a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The PEG spacer provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The bromo and carboxylic acid groups offer orthogonal handles for the sequential conjugation of the two ligands.

  • Targeted Drug Delivery: The carboxylic acid moiety can be used to attach the linker to targeting ligands, such as those with high affinity for specific cell surface receptors. The bromo group then serves as a reactive site for the conjugation of a therapeutic payload. The hydrophilic PEG chain can improve the solubility and pharmacokinetic profile of the resulting conjugate. While not the primary focus of these notes, the principles of conjugation described are applicable to this field.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective incorporation into synthetic workflows.

PropertyValue
Molecular Formula C₁₃H₂₅BrO₇
Molecular Weight 373.24 g/mol
Appearance Typically a solid or oil
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage Conditions -20°C for long-term storage

Application in PROTAC Synthesis

The modular design of PROTACs allows for a convergent synthetic strategy where the target protein ligand and the E3 ligase ligand are synthesized separately and then joined by the this compound linker.

Quantitative Data on PEG Linkers in PROTACs

While specific data for PROTACs utilizing the this compound linker is not extensively available in peer-reviewed literature, studies on analogous PROTACs with varying PEG linker lengths demonstrate the critical role of the linker in determining degradation efficiency. The following table summarizes representative data for Bruton's tyrosine kinase (BTK) PROTACs, highlighting the impact of PEG linker length on degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).[1]

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
BTK Degrader 1 PEG350>90
BTK Degrader 2 PEG425>95
BTK Degrader 3 PEG510>98
BTK Degrader 4 PEG620>95

This data is representative and compiled from studies on similar classes of degraders. Actual values will be specific to the target protein, ligands, and cell line used.

Experimental Protocols for PROTAC Synthesis

The following are generalized protocols for the synthesis of a PROTAC using this compound. These may require optimization based on the specific properties of the warhead (POI ligand) and E3 ligase ligand.

Protocol 1: Conjugation of an Amine-Containing Warhead to this compound

This protocol describes the nucleophilic substitution reaction between the bromo group of the linker and a primary or secondary amine on the POI ligand.

Materials:

  • This compound

  • Amine-containing POI ligand (POI-NH₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve the amine-containing POI ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at 50-60 °C for 12-24 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting POI-PEG5-acid intermediate by flash column chromatography or preparative HPLC.

Protocol 2: Amide Coupling of POI-PEG5-acid to an Amine-Containing E3 Ligase Ligand

This protocol details the amide bond formation between the carboxylic acid of the intermediate from Protocol 1 and an amine-containing E3 ligase ligand.

Materials:

  • POI-PEG5-acid (from Protocol 1)

  • Amine-containing E3 ligase ligand (E3-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • DIPEA

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, dissolve POI-PEG5-acid (1.0 eq), E3-NH₂ (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC product by preparative HPLC.

Visualizing the PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Amide Coupling Warhead Amine-Warhead (POI-NH2) Intermediate Warhead-PEG5-acid Warhead->Intermediate DIPEA, DMF, 50-60°C BromoPEG This compound BromoPEG->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC HATU, DIPEA, DMF, RT E3_Ligand Amine-E3 Ligand (E3-NH2) E3_Ligand->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification

A convergent synthetic workflow for a PROTAC using this compound.

Biological Evaluation of PROTACs

Once synthesized, the biological activity of the PROTAC needs to be assessed.

Experimental Protocol: Western Blot for Protein Degradation

This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • DMSO (for stock solution)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically from a 10 mM stock in DMSO) for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Visualizing the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin

PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a highly valuable and versatile linker for the development of sophisticated drug candidates. Its defined length, hydrophilic PEG spacer, and orthogonal reactive ends provide medicinal chemists with a powerful tool for the rational design of novel PROTACs and other targeted therapies. The protocols and data presented here, based on the established principles of bioconjugation and targeted protein degradation, offer a solid foundation for the successful application of this compound in drug discovery research. As with any synthetic and biological workflow, optimization of the described protocols will be necessary for specific applications.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Bromo-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bromo-PEG5-acid for the surface modification of nanoparticles. This heterobifunctional linker is an invaluable tool for researchers seeking to enhance the biocompatibility, stability, and functionality of nanoparticles for applications in drug delivery, diagnostics, and bio-imaging.

Introduction to this compound in Nanoparticle Functionalization

This compound is a polyethylene glycol (PEG) derivative that possesses two distinct functional groups: a terminal carboxylic acid and a bromide group, separated by a 5-unit PEG spacer.[1][2] This unique structure allows for a two-step functionalization of nanoparticles. The carboxylic acid group is primarily used for covalent attachment to nanoparticles displaying surface amine groups through the formation of a stable amide bond, a reaction often facilitated by carbodiimide chemistry (e.g., EDC and NHS).[1] The hydrophilic PEG spacer enhances the aqueous solubility and colloidal stability of the nanoparticles, while also reducing non-specific protein binding, which can prolong their circulation time in vivo.[1][3] The terminal bromide serves as a reactive site for the subsequent conjugation of various molecules, such as targeting ligands (antibodies, peptides), imaging agents (fluorescent dyes), or therapeutic compounds.[1]

Key Applications

Nanoparticles modified with this compound are well-suited for a variety of biomedical applications:

  • Targeted Drug Delivery: The PEG linker can help nanoparticles evade the mononuclear phagocyte system, enabling passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect. The terminal bromide can be further functionalized with specific ligands for active targeting of cells and tissues.[1][4]

  • Bioconjugation: The reactive bromide group allows for the attachment of a wide array of biomolecules, facilitating the development of multifunctional nanoparticles for simultaneous imaging and therapy (theranostics).[1]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents by increasing their systemic half-life and reducing the required dosing frequency.[1]

Data Presentation: Physicochemical Characterization of Modified Nanoparticles

The successful surface modification of nanoparticles with this compound and similar PEG linkers results in measurable changes in their physicochemical properties. The following tables summarize representative quantitative data from various studies.

Table 1: Changes in Hydrodynamic Diameter and Polydispersity Index (PDI) after PEGylation

Nanoparticle SystemModificationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Reference
Amine-functionalized Model NanoparticleUnmodified100< 0.2[1]
Bromo-PEG4-acid125< 0.2[1]
PLGA-PEG10 mg/mL polymer conc.132 ± 1.50.15 ± 0.01[5]
55 mg/mL polymer conc.312 ± 11.60.38 ± 0.04[5]
100 mg/mL polymer conc.631 ± 5.80.68 ± 0.03[5]
PLGA-PEGBlank Nanoparticles163.2 ± 0.7020.184 ± 0.012[6]
HSA-loaded Nanoparticles167.4 ± 0.8140.211 ± 0.009[6]
PLGA-PEG112 nm112 ± 140.10 ± 0.02[7]
348 nm348 ± 610.54 ± 0.21[7]
576 nm576 ± 880.70 ± 0.12[7]

Table 2: Changes in Zeta Potential after PEGylation

Nanoparticle SystemModificationZeta Potential (mV)Reference
Amine-functionalized Model NanoparticleUnmodified+35 ± 5[1]
Bromo-PEG4-acid+5 ± 3[1]
PLGA-PEG10 mg/mL polymer conc.-25.8 ± 1.7[5]
55 mg/mL polymer conc.-21.4 ± 0.5[5]
100 mg/mL polymer conc.-23.1 ± 1.8[5]
PLGA-PEG112 nm-22.20 ± 5.71[7]
348 nm-12.40 ± 5.47[7]
576 nm-9.50 ± 14.56[7]

Table 3: Drug Loading and Cellular Uptake

Nanoparticle SystemDrug/PayloadDrug Loading Efficiency (%)Cellular UptakeReference
PLGA-PEG-PAGEOvalbumin~1.5Higher release rate[8]
PLGAOvalbumin~1.2Lower release rate[8]
Polymer-coated Nanoparticles--100% (reference)[9][10]
PEGylated Polymer-coated Nanoparticles--~10% of unmodified[9][10]
Gold Nanoparticles (4 nm) with AS1411 aptamer--Increased with PEGylation[11][12][13]
Gold Nanoparticles (10 nm) with CRO oligonucleotide--Decreased with PEGylation[11][12][13]

Experimental Protocols

The following protocols provide a general framework for the surface modification of amine-functionalized nanoparticles with this compound and subsequent conjugation.

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the activation of the carboxylic acid group of this compound using EDC and NHS to form a reactive NHS ester, followed by its conjugation to nanoparticles with primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Deionized water

  • Centrifuge and centrifuge tubes

Procedure:

  • Activation of this compound: a. Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL). b. Add 1.5 molar equivalents of EDC to the solution. c. Add 1.2 molar equivalents of NHS to the solution. d. Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the NHS ester.

  • Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in the reaction buffer to a suitable concentration (e.g., 1 mg/mL). b. Add the activated Bromo-PEG5-NHS ester solution to the nanoparticle dispersion. The molar ratio of the linker to the surface amine groups on the nanoparticles should be optimized for the specific system (a starting point of 10- to 50-fold molar excess is common). c. Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • Purification of this compound Modified Nanoparticles: a. After the reaction, centrifuge the nanoparticle suspension to pellet the modified nanoparticles. b. Remove the supernatant containing unreacted linker and byproducts. c. Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water and repeat the centrifugation step. Perform at least three wash cycles. d. Resuspend the final this compound modified nanoparticles in a suitable buffer for storage and further use.

Protocol 2: Subsequent Functionalization via the Bromo Group

The terminal bromine on the PEGylated nanoparticles serves as a good leaving group for nucleophilic substitution reactions, enabling the covalent attachment of molecules containing nucleophiles like thiols or amines.

Materials:

  • This compound modified nanoparticles

  • Molecule with a nucleophilic group (e.g., thiol-containing peptide or amine-containing dye)

  • Anhydrous DMF or other suitable aprotic solvent

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Preparation of the Nucleophilic Molecule: a. Dissolve the thiol or amine-containing molecule in anhydrous DMF to a final concentration of 1-5 mM. b. For thiol-containing molecules, add a 2-5 fold molar excess of a non-nucleophilic base like DIPEA to deprotonate the thiol to the more reactive thiolate.

  • Conjugation Reaction: a. Disperse the this compound modified nanoparticles in the solution containing the nucleophilic molecule. b. Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight, under an inert atmosphere. The reaction time and temperature may need optimization depending on the reactivity of the specific nucleophile.

  • Purification of Functionalized Nanoparticles: a. Purify the nanoparticles using methods such as centrifugation and washing (as described in Protocol 1, Step 3), dialysis, or size exclusion chromatography to remove unreacted molecules and byproducts. b. Resuspend the purified, functionalized nanoparticles in the desired buffer for characterization and application.

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Surface Modification

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Nanoparticles cluster_2 Step 3: Purification cluster_3 Step 4 (Optional): Further Functionalization A This compound B EDC + NHS in Anhydrous DMF/DMSO A->B Add C Activated Bromo-PEG5-NHS Ester B->C Stir 1-4h at RT D Amine-Functionalized Nanoparticles in PBS C->D Add to Nanoparticle Dispersion E This compound Modified Nanoparticles D->E React 2-4h at RT or overnight at 4°C F Centrifugation & Washing (3x with PBS/Water) E->F G Purified this compound Modified Nanoparticles F->G H Thiol/Amine Containing Molecule + Base G->H Nucleophilic Substitution I Fully Functionalized Nanoparticles H->I G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Trafficking NP PEGylated Nanoparticle CME Clathrin-mediated Endocytosis NP->CME Receptor-mediated CVE Caveolae-mediated Endocytosis NP->CVE Lipid raft-mediated MP Macropinocytosis NP->MP Non-specific Endosome Early Endosome CME->Endosome CVE->Endosome MP->Endosome Lysosome Lysosome (Degradation/Drug Release) Endosome->Lysosome Cytosol Cytosolic Release (Endosomal Escape) Endosome->Cytosol

References

Application Notes and Protocols for the Conjugation of Bromo-PEG5-acid to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely adopted strategy in pharmaceutical development to enhance the therapeutic properties of peptides and proteins. The covalent attachment of PEG chains can improve a biomolecule's solubility, extend its circulating half-life, reduce immunogenicity, and increase its stability against proteolytic degradation.[1][2] Bromo-PEG5-acid is a heterobifunctional linker that offers versatility in bioconjugation strategies. It possesses a terminal carboxylic acid and a bromo group. The carboxylic acid can be activated to react with primary amines, such as the N-terminus or lysine side chains of a peptide, to form a stable amide bond.[3][4] The bromo group serves as a good leaving group in nucleophilic substitution reactions, enabling conjugation to thiol groups found in cysteine residues.[3][4]

This document provides detailed protocols for two primary methods of conjugating this compound to peptides, targeting either primary amines or thiol groups. It also outlines the necessary purification and characterization steps to ensure the quality and purity of the final PEGylated peptide conjugate.

Data Presentation

Successful conjugation and purification of PEGylated peptides can be assessed using various analytical techniques. The following table summarizes typical quantitative data obtained from characterization experiments.

ParameterMethod 1: Amine ConjugationMethod 2: Thiol ConjugationMethod of Analysis
Peptide Concentration (Initial) 1-10 mg/mL1-10 mg/mLUV-Vis Spectroscopy (A280)
Molar Ratio (this compound:Peptide) 10-20 fold excess10-50 fold excessN/A
Reaction Time 2-4 hours at RT or overnight at 4°C4-24 hours at RT or 4°CN/A
Crude Purity >80%>85%RP-HPLC
Purified Purity >95%>98%RP-HPLC
Conjugate Mass Confirmation Expected Mass ± 1 DaExpected Mass ± 1 DaMass Spectrometry (LC-MS)
Degree of Labeling (DOL) Typically 1Typically 1 (for single Cys)Mass Spectrometry
Final Yield Dependent on scale and purificationDependent on scale and purificationUV-Vis Spectroscopy (A280)

Experimental Protocols

Method 1: Conjugation to Peptide Primary Amines (e.g., N-terminus, Lysine) via the Carboxylic Acid Group

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid of this compound for reaction with primary amines on the peptide.

Materials and Equipment:

  • This compound

  • Peptide with at least one primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Purification system (e.g., RP-HPLC, SEC)

  • Analytical instruments (e.g., LC-MS, HPLC)

Protocol:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a 10 mg/mL stock solution of EDC and NHS in Activation Buffer immediately before use.

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

    • Dissolve the peptide in Coupling Buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris.

  • Activation of this compound:

    • In a separate tube, combine this compound (1.2 equivalents relative to the peptide) with EDC (1.5 equivalents) and NHS (1.5 equivalents) in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.

  • Conjugation to the Peptide:

    • Add the activated this compound solution dropwise to the peptide solution.

    • If necessary, adjust the pH of the reaction mixture to 7.2-7.5.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.

    • Incubate for 1 hour at room temperature.

  • Purification and Characterization:

    • Purify the crude reaction mixture using RP-HPLC or size-exclusion chromatography (SEC) to separate the PEGylated peptide from unreacted peptide, excess PEG linker, and byproducts.[5][6]

    • Analyze the collected fractions by HPLC to assess purity and by LC-MS to confirm the identity and mass of the desired conjugate.

    • Pool the pure fractions and lyophilize to obtain the final product.

Method 2: Conjugation to Peptide Thiols (Cysteine) via the Bromo Group

This protocol is optimized for the site-specific modification of cysteine residues through nucleophilic substitution.

Materials and Equipment:

  • This compound

  • Peptide containing at least one cysteine residue

  • Tris(2-carboxyethyl)phosphine (TCEP) (if cysteine is in a disulfide bond)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5

  • Quenching Reagent: L-cysteine or 2-Mercaptoethanol

  • Purification system (e.g., RP-HPLC, SEC)

  • Analytical instruments (e.g., LC-MS, HPLC)

Protocol:

  • Peptide Preparation:

    • Dissolve the peptide in Reaction Buffer to a concentration of 1-10 mg/mL.

    • If the target cysteine residue is part of a disulfide bond, reduction is necessary. Add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour.

    • If TCEP was used, remove the excess reducing agent using a desalting column.

  • PEGylation Reaction:

    • Immediately after peptide preparation, add this compound to the peptide solution. A molar excess of 10-50 fold of the PEG reagent over the peptide is a good starting point.

    • Incubate the reaction at room temperature or 4°C for 4-24 hours with gentle mixing. The optimal time and temperature should be determined for each specific peptide.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 50-100 mM to react with any unreacted this compound.

    • Incubate for 1 hour at room temperature.

  • Purification and Characterization:

    • Purify the conjugate using RP-HPLC or SEC to remove unreacted peptide and excess PEG reagent.[5][6]

    • Characterize the purified fractions by HPLC for purity analysis and by LC-MS to confirm the correct mass of the PEGylated peptide.

    • Pool the fractions containing the pure product and lyophilize.

Visualizations

Experimental Workflow for Peptide PEGylation

The following diagram illustrates the general workflow for the conjugation of this compound to a peptide, followed by purification and analysis.

G cluster_prep Preparation cluster_react Conjugation cluster_purify Purification & Analysis Peptide_Prep Peptide Preparation (Dissolution, Reduction if needed) Conjugation PEGylation Reaction Peptide_Prep->Conjugation PEG_Prep This compound Preparation (Activation if Method 1) PEG_Prep->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (e.g., RP-HPLC, SEC) Quenching->Purification Analysis Characterization (HPLC, LC-MS) Purification->Analysis Final_Product Lyophilized PEGylated Peptide Analysis->Final_Product

Caption: General workflow for peptide PEGylation.

Signaling Pathway Context: PROTAC Mechanism

This compound is a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its degradation.

G cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Proteasome Proteasome POI->Proteasome Recognition E3_Ligase->POI Ubiquitination Ub Ubiquitin Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Site-Specific Protein Modification with Bromo-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of therapeutic proteins with polyethylene glycol (PEG), a process known as PEGylation, is a premier strategy in biopharmaceutical development to enhance the therapeutic value of protein drugs. The covalent attachment of PEG chains can significantly improve a protein's pharmacokinetic and pharmacodynamic properties by increasing its hydrodynamic size, which in turn reduces renal clearance, shields it from proteolytic degradation, and diminishes its immunogenicity.[1][2]

Bromo-PEG5-acid is a heterobifunctional linker designed for the precise and controlled PEGylation of biomolecules. This reagent features two distinct reactive moieties: a bromo group and a terminal carboxylic acid, connected by a flexible, hydrophilic 5-unit polyethylene glycol spacer. The bromo group serves as a reactive handle for covalent attachment to nucleophilic amino acid residues, most notably the thiol group of cysteine, via a nucleophilic substitution reaction.[3][4] The carboxylic acid group provides a secondary site for conjugation, typically to primary amines like those on lysine residues, after activation. This dual functionality allows for a directed and site-specific modification approach, which is critical for preserving the biological activity of the protein.

These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound for site-specific protein modification. Detailed protocols for conjugation, purification, and characterization are provided to guide researchers in developing novel PEGylated protein therapeutics.

Physicochemical Properties and Reaction Scheme

The essential properties of this compound are summarized below, providing key information for experimental design.

PropertyValueReference(s)
Molecular Formula C13H25BrO7
Molecular Weight 389.24 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DMF[4]
Storage Conditions Store at -20°C, desiccated[4]
Reactive Groups Bromo (-Br), Carboxylic Acid (-COOH)[5]

The primary reaction mechanism for the site-specific modification of a cysteine residue with this compound is a bimolecular nucleophilic substitution (SN2) reaction. The thiol group of a cysteine, in its more nucleophilic thiolate form, attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable thioether linkage.[3]

Quantitative Data Presentation

The efficiency of protein modification is dependent on the specific protein, the chosen reaction conditions, and the purity of the reagents. The following tables provide a comparative overview of common thiol-reactive chemistries and analytical techniques for characterization. While specific kinetic data for this compound is not extensively published, the relative reactivity can be inferred from similar alkyl halide reagents.

Table 1: Comparison of Thiol-Reactive PEGylation Chemistries

Reactive GroupOptimal pH RangeReaction SpeedLinkage StabilityKey AdvantagesKey DisadvantagesReference(s)
Bromoacetyl 7.0 - 8.5ModerateVery Stable (Thioether)Forms a highly stable covalent bond.Slower reaction rate compared to maleimides.[6]
Maleimide 6.5 - 7.5FastStable, but can undergo retro-Michael additionHigh reactivity and efficiency.Potential for off-target reactions with amines at higher pH; linkage can be reversible under certain conditions.[7]
Vinyl Sulfone 8.0 - 9.0Slow to ModerateVery Stable (Thioether)Forms a very stable bond; less prone to hydrolysis.Slower reaction rates.[8]
Pyridyl Disulfide 5.0 - 8.0ModerateReversible (Disulfide)Reaction progress can be monitored spectrophotometrically; linkage is cleavable.Disulfide bond can be unstable in reducing environments.[8]

Table 2: Performance of Analytical Techniques for Characterizing PEGylated Proteins

TechniquePrincipleInformation ProvidedAdvantagesLimitationsReference(s)
SDS-PAGE Separation by molecular weight.Apparent molecular weight shift, degree of PEGylation (qualitative).Simple, rapid, and widely available.Low resolution; provides an estimate of molecular weight.[1]
Size-Exclusion Chromatography (SEC) Separation by hydrodynamic radius.Purity, presence of aggregates, separation of PEGylated from un-PEGylated protein.High precision for determining purity and aggregation.Does not provide exact mass or site of modification.[9]
Mass Spectrometry (MALDI-TOF, ESI-MS) Measurement of mass-to-charge ratio.Exact molecular weight, degree of PEGylation, confirmation of covalent modification.High accuracy and direct measurement of mass.Can be complex for heterogeneous samples; may require sample clean-up.[10]
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity, separation of isomers.High resolution for separating closely related species.Can be challenging for large, heterogeneous PEGylated proteins.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of atomic nuclei in a magnetic field.Degree of PEGylation, structural integrity of the protein.Provides detailed structural information and quantitative data on PEGylation.Requires high sample concentration and specialized equipment.[12]

Experimental Protocols

The following protocols provide a general framework for the site-specific modification of a protein with this compound, targeting a cysteine residue. Optimization of reaction conditions (e.g., molar excess of PEG reagent, incubation time, and temperature) is recommended for each specific protein.

Protocol 1: Site-Specific Modification of a Cysteine Residue

This protocol details the conjugation of the bromo group of this compound to a free thiol on a cysteine residue.

Materials:

  • Protein with an accessible cysteine residue

  • This compound

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: 1 M L-cysteine or 2-mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the target cysteine is in a disulfide bond, reduction is necessary. Add a 5-10 fold molar excess of TCEP and incubate for 1 hour at room temperature.

    • Remove the excess reducing agent using a desalting column equilibrated with degassed Conjugation Buffer.

  • PEGylation Reagent Preparation:

    • Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

    • Gently mix and incubate the reaction for 2-8 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Purify the PEGylated protein from excess reagents and unreacted protein using size-exclusion chromatography (SEC) or extensive dialysis against a suitable buffer.[2]

Protocol 2: Characterization of the PEGylated Protein

This protocol outlines the basic steps for analyzing the result of the PEGylation reaction.

Materials:

  • Purified PEGylated protein from Protocol 1

  • Unmodified protein (control)

  • SDS-PAGE system (gels, running buffer, loading buffer, protein standards)

  • Mass spectrometer (MALDI-TOF or ESI-MS)

Procedure:

  • SDS-PAGE Analysis:

    • Prepare samples of the unmodified protein and the purified PEGylated protein in loading buffer.

    • Run the samples on an SDS-PAGE gel alongside a molecular weight marker.

    • Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the bands. A successful PEGylation will result in a significant upward shift in the apparent molecular weight of the protein band.[1]

  • Mass Spectrometry Analysis:

    • Prepare the unmodified and PEGylated protein samples according to the instrument's requirements.

    • Acquire the mass spectra for both samples.

    • Determine the molecular weight of the unmodified protein and the PEGylated protein. The mass difference should correspond to the mass of the attached this compound moiety (approximately 389 Da per PEG chain). The degree of PEGylation can be calculated from this mass difference.[10]

Mandatory Visualizations

The following diagrams illustrate the key processes described in these application notes.

G cluster_prep Preparation cluster_reaction Conjugation cluster_quench Quenching cluster_purification Purification cluster_analysis Analysis Protein Protein with Cysteine Reaction Reaction Mixture (2-8h at RT or 4°C overnight) Protein->Reaction BromoPEG This compound BromoPEG->Reaction Buffer Conjugation Buffer (pH 7.5-8.5) Buffer->Reaction TCEP TCEP (optional for reduction) TCEP->Protein Quench Add Quenching Reagent (e.g., L-cysteine) Reaction->Quench Purify Purification (SEC or Dialysis) Quench->Purify Analysis Characterization (SDS-PAGE, Mass Spec) Purify->Analysis

Caption: Experimental workflow for site-specific protein modification.

Caption: Reaction scheme for cysteine modification.

References

Application Notes: Reaction of Bromo-PEG5-acid with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromo-PEG5-acid is a heterobifunctional crosslinker featuring a terminal bromide group and a carboxylic acid, connected by a 5-unit hydrophilic polyethylene glycol (PEG) spacer.[1][2] This structure allows for two distinct types of reactions with primary amines, making it a versatile tool in bioconjugation, drug delivery, and materials science. The hydrophilic PEG chain enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.[3][4]

The two primary reactive pathways with amines are:

  • Nucleophilic Substitution: The primary amine acts as a nucleophile, attacking the carbon atom attached to the bromine, which is an excellent leaving group. This S_N2 reaction forms a secondary amine linkage.[5]

  • Amide Bond Formation: The carboxylic acid group can be activated (e.g., using EDC and NHS) to form a stable amide bond with a primary amine.[1][5]

The choice of reaction pathway depends entirely on the experimental conditions, allowing researchers to selectively target one functional group while preserving the other for subsequent modifications.

Key Applications

  • PEGylation: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins, peptides, or small molecule drugs can enhance their solubility, extend their circulatory half-life, and reduce immunogenicity.[4]

  • Drug Delivery: This linker can be used to attach drugs to targeting moieties. For instance, the carboxylic acid can be linked to a drug, while the bromo group is used to attach to a targeting ligand.

  • PROTACs Development: this compound is a useful building block for Proteolysis Targeting Chimeras (PROTACs). The PEG spacer provides the necessary length to bridge a target protein-binding ligand and an E3 ligase-binding ligand, facilitating targeted protein degradation.[6]

  • Surface Modification: The carboxylic acid can be used to anchor the PEG linker to amine-functionalized surfaces, leaving the bromo group available for the subsequent capture of biomolecules.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C11H21BrO7
Appearance Pale yellow to yellow liquid
Solubility Soluble in water, DMSO, DMF, DCM[5]

| Storage Conditions | Store at -20°C for long-term stability[6] |

Table 2: Recommended Reaction Conditions for Amine Conjugation

Parameter Nucleophilic Substitution (Alkylation) Amide Bond Formation (Acylation)
Target Group Bromo (-Br) Carboxylic Acid (-COOH)
Amine State Neutral, deprotonated Neutral, deprotonated
Optimal pH 8.0 - 9.0[6][8] 7.0 - 8.0 (for coupling step)[7]
Recommended Buffer Amine-free (e.g., Borate, Bicarbonate)[6] Non-amine (e.g., PBS, MES for activation)[7]
Solvent Polar aprotic (e.g., DMF, DMSO)[6][9] Aqueous buffer, often with co-solvent (DMF, DMSO)[7]
Stoichiometry 5-10 fold excess of primary amine recommended[9] 1.1 - 1.5 fold excess of amine over activated acid
Activators None required (may need a non-nucleophilic base like DIPEA if amine is a salt)[9] EDC, NHS (or similar carbodiimide activators)[5][7]
Temperature Room Temperature[9] Room Temperature[7]

| Reaction Time | 2 - 8 hours[6] | ~2 hours |

Experimental Protocols & Visualizations

Protocol 1: Nucleophilic Substitution of the Bromo Group

This protocol details the reaction of a primary amine with the bromo group of this compound to form a secondary amine linkage.

Core Principle: The reaction proceeds via an S_N2 mechanism where the lone pair of the primary amine attacks the electrophilic carbon atom bonded to the bromine. A significant challenge is overalkylation, where the secondary amine product, which can be more nucleophilic than the starting primary amine, reacts with another molecule of this compound.[8][9] Using a large excess of the primary amine helps to favor the desired mono-alkylation.[8]

Materials:

  • This compound

  • Primary amine-containing molecule

  • Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)[9]

  • Non-nucleophilic base (e.g., DIPEA), if the amine is provided as a salt[9]

  • Inert gas (Nitrogen or Argon)

  • Quenching buffer (e.g., 1 M Tris-HCl)[6]

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the primary amine (5-10 equivalents) in a suitable volume of anhydrous DMF or DMSO.[9]

  • Base Addition (If necessary): If the primary amine is in a salt form (e.g., hydrochloride), add 1.1 equivalents of a non-nucleophilic base like DIPEA to deprotonate the amine.[9]

  • Linker Addition: In a separate vial, dissolve this compound (1 equivalent) in a small amount of the same anhydrous solvent.

  • Reaction: Add the this compound solution dropwise to the stirring amine solution at room temperature.[9]

  • Incubation: Allow the reaction to proceed for 2-8 hours at room temperature.[6] Monitor the reaction progress using TLC or LC-MS to check for the consumption of the starting material.[9]

  • Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[6]

  • Purification: Purify the conjugate to remove excess amine, salts, and unreacted starting materials using an appropriate method such as preparative HPLC, Size Exclusion Chromatography (SEC), or dialysis.[9]

experimental_workflow_alkylation prep 1. Reactant Prep - Dissolve Amine (5-10 eq) in DMF/DMSO - Add Base (if needed) - Dissolve this compound (1 eq) reaction 2. Reaction - Add PEG to Amine dropwise - Stir 2-8h at RT - Monitor by LC-MS/TLC prep->reaction quench 3. Quenching - Add 1M Tris-HCl reaction->quench purify 4. Purification - Prep-HPLC, SEC, or Dialysis quench->purify analyze 5. Analysis - Confirm product by LC-MS, NMR purify->analyze

Workflow for Nucleophilic Substitution (Alkylation)

overalkylation_pathway start_amine Primary Amine (R-NH₂) product Desired Product (Secondary Amine) start_amine->product + peg This compound peg->product + side_product Side Product (Tertiary Amine) product->side_product + This compound

Overalkylation Side Reaction Pathway
Protocol 2: Amide Bond Formation at the Carboxylic Acid

This protocol details the activation of the carboxylic acid group of this compound and subsequent reaction with a primary amine to form a stable amide bond.

Core Principle: The carboxylic acid is first activated with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester, which is then susceptible to nucleophilic attack by a primary amine, resulting in a stable amide linkage.[7] The reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8.[7]

Materials:

  • This compound

  • Primary amine-containing molecule

  • Activation Buffer (e.g., 0.5 M MES, pH 4.5-6.0)[7]

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)[7]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Solution (e.g., hydroxylamine or 1 M Tris-HCl)[7]

Procedure:

  • Prepare PEG Acid: Dissolve this compound in an appropriate solvent like DMF or DMSO to make a stock solution.[7]

  • Activation: In a reaction vial, add the this compound. Add appropriate amounts of EDC and NHS (typically 1.5-2.0 equivalents each relative to the acid). The activation reaction is most efficient at pH 4.5-7.2.[7] Allow the activation to proceed for 15-30 minutes at room temperature.[7]

  • Prepare Amine: Dissolve the amine-containing molecule in the coupling buffer (e.g., PBS at pH 7.2-7.5).

  • Conjugation: Add the amine solution to the activated this compound mixture.[7]

  • Incubation: Let the reaction proceed for 2 hours at room temperature.

  • Quenching (Optional but Recommended): Add hydroxylamine or another amine-containing buffer like Tris-HCl to quench any unreacted NHS ester.[7]

  • Purification: Purify the final conjugate using methods such as preparative HPLC, SEC, or dialysis to remove excess reagents and byproducts.[9]

experimental_workflow_amidation activate 1. Activation - Dissolve this compound - Add EDC & NHS - Stir 15-30 min at RT conjugate 2. Conjugation - Add Amine in PBS (pH 7.2-7.5) - Stir 2h at RT activate->conjugate quench 3. Quenching - Add Hydroxylamine or Tris conjugate->quench purify 4. Purification - Prep-HPLC, SEC, or Dialysis quench->purify analyze 5. Analysis - Confirm product by LC-MS purify->analyze

Workflow for Amide Bond Formation

References

Application Notes and Protocols for Bromo-PEG5-acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bromo-PEG5-acid as a heterobifunctional linker for the development of targeted drug delivery systems. Detailed protocols for key experimental procedures are included to facilitate the practical application of this versatile molecule in bioconjugation and nanomedicine.

Introduction to this compound

This compound is a polyethylene glycol (PEG) linker that possesses two distinct reactive functional groups: a terminal bromide (Br) and a carboxylic acid (-COOH).[1][2][3] This heterobifunctional nature allows for the sequential conjugation of two different molecules, making it an invaluable tool in the construction of complex bioconjugates for targeted therapies.[4] The five-unit PEG chain is a hydrophilic spacer that offers several advantages in drug delivery, including enhanced solubility of hydrophobic drugs, increased systemic circulation time by reducing renal clearance, and diminished immunogenicity of the conjugated molecule.[5][6][7]

The bromide group serves as a good leaving group for nucleophilic substitution reactions, enabling covalent attachment to molecules with available nucleophiles such as thiols (e.g., from cysteine residues in proteins).[8][9] The carboxylic acid group can be activated to react with primary amines (e.g., from lysine residues in proteins or amine-functionalized nanoparticles) to form stable amide bonds.[1][2] This dual reactivity provides precise control over the assembly of drug-linker-targeting ligand conjugates.[4]

Applications in Targeted Drug Delivery

The unique properties of this compound make it suitable for a variety of applications in targeted drug delivery:

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a surface antigen on cancer cells. This compound can be used to connect the drug to the antibody, ensuring that the therapeutic payload is delivered directly to the tumor site, thereby minimizing off-target toxicity.[4]

  • Nanoparticle Functionalization: PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to improve the in vivo performance of nanoparticles.[10][11] this compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, gold nanoparticles, or polymeric nanoparticles) to create a "stealth" layer that reduces recognition by the immune system, leading to prolonged circulation times.[6][10] The terminal functional group can then be used to attach a targeting ligand to direct the nanoparticle to the desired tissue or cell type.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be employed as a linker in the synthesis of PROTACs.[1] These molecules consist of two active domains connected by a linker; one domain binds to a target protein for degradation, and the other recruits an E3 ubiquitin ligase. The PEG linker provides the necessary length and flexibility for the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[12][13]

  • Peptide and Protein Modification: The linker can be used to modify peptides and proteins to improve their pharmacokinetic properties. PEGylation can protect them from enzymatic degradation and reduce their clearance rate.[5]

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C13H25BrO7[14]
Molecular Weight 373.24 g/mol [9][15]
CAS Number 1817735-27-5[1][14]
Appearance White to off-white solid or oil[16]
Purity ≥95% - 98%[9][14]
Solubility Soluble in DMSO, DMF, and water[1][16]
Storage Condition -20°C[14]

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

G cluster_workflow Experimental Workflow: Drug-PEG-Ligand Conjugate Synthesis drug Therapeutic Drug (with amine group) activated_linker Activated Bromo-PEG5-Ester drug->activated_linker EDC/NHS Amide Bond Formation linker This compound ligand Targeting Ligand (with thiol group) final_conjugate Drug-PEG-Ligand Conjugate ligand->final_conjugate Nucleophilic Substitution Thioether Bond Formation drug_linker Drug-PEG5-Bromo Conjugate activated_linker->drug_linker purification1 Purification drug_linker->purification1 purification2 Purification final_conjugate->purification2 purification1->final_conjugate

Caption: General workflow for synthesizing a drug-PEG-ligand conjugate using this compound.

G cluster_pathway Targeted Drug Delivery to a Cancer Cell drug_conjugate Drug-PEG-Ligand Conjugate receptor Overexpressed Receptor on Cancer Cell drug_conjugate->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release (e.g., acidic pH, enzymatic cleavage) endosome->drug_release drug Active Drug drug_release->drug target Intracellular Target (e.g., DNA, kinases) drug->target apoptosis Apoptosis / Cell Death target->apoptosis

Caption: Signaling pathway of a targeted drug delivery system leading to cancer cell apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule (e.g., Drug or Functionalized Nanoparticle)

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine to form a stable amide bond.

Materials:

  • This compound

  • Amine-containing molecule (drug, peptide, or functionalized nanoparticle)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.4

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

  • Nitrogen atmosphere apparatus

Procedure:

  • Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO under a nitrogen atmosphere. b. Add NHS (1.2 equivalents) to the solution. c. Add EDC (1.2 equivalents) to the reaction mixture and stir at room temperature for 4-6 hours to form the NHS-ester. The reaction progress can be monitored by TLC or LC-MS.

  • Conjugation Reaction: a. Dissolve the amine-containing molecule in the reaction buffer. b. Add the activated Bromo-PEG5-NHS ester solution to the amine-containing molecule solution. A molar excess of the activated linker (e.g., 5-20 fold) is typically used. c. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: a. Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10 mM) to react with any unreacted NHS-ester. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the resulting Bromo-PEG5-conjugated molecule using an appropriate method such as preparative HPLC for small molecules or size-exclusion chromatography for larger molecules like proteins or nanoparticles.

  • Characterization: a. Confirm the successful conjugation and purity of the product using techniques like LC-MS, NMR, or SDS-PAGE (for proteins, which will show a shift in molecular weight).

Protocol 2: Conjugation of a Thiol-Containing Molecule (e.g., Targeting Ligand) to the Bromo-PEG5-Conjugate

This protocol details the nucleophilic substitution reaction between the bromide group of the Bromo-PEG5-conjugate and a thiol group.

Materials:

  • Purified Bromo-PEG5-conjugated molecule from Protocol 1

  • Thiol-containing molecule (e.g., cysteine-containing peptide or antibody fragment)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, degassed

  • Reducing agent (optional, e.g., TCEP-HCl if reducing disulfide bonds is necessary)

  • Quenching reagent (e.g., L-cysteine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of the Thiol-Containing Molecule: a. If the thiol group is in a disulfide bond, dissolve the molecule in the reaction buffer and add a 10-20 fold molar excess of a reducing agent like TCEP-HCl. Incubate at room temperature for 1 hour. b. Remove the excess reducing agent using a desalting column or dialysis.

  • Conjugation Reaction: a. Dissolve the purified Bromo-PEG5-conjugated molecule in the degassed reaction buffer. b. Add the thiol-containing molecule to the solution. A molar excess of the Bromo-PEG5-conjugate (e.g., 5-10 fold) is typically used. c. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-oxidation of thiols. d. Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. Monitor the reaction progress by LC-MS or SDS-PAGE.

  • Quenching the Reaction: a. To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 10-50 mM to react with any unreacted bromide groups. b. Incubate for 1 hour at room temperature.

  • Purification: a. Purify the final conjugate from excess reagents using size-exclusion chromatography or dialysis.

  • Characterization: a. Analyze the final conjugate for purity and identity using appropriate techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm that the biological activity of the targeting ligand and the drug are retained.

Protocol 3: In Vitro Drug Release Study

This protocol is designed to assess the release of the conjugated drug from the linker under different pH conditions, mimicking physiological and tumor microenvironments.

Materials:

  • Drug-PEG-ligand conjugate

  • Phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., acetate buffer) at pH 5.5

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator at 37°C

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Dissolve a known amount of the drug-PEG-ligand conjugate in PBS (pH 7.4) and the acidic buffer (pH 5.5).

  • Place the solutions inside separate dialysis bags.

  • Place each dialysis bag into a larger volume of the corresponding buffer.

  • Incubate at 37°C with continuous shaking.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect aliquots from the buffer outside the dialysis bag.

  • Quantify the concentration of the released drug in the collected aliquots using a pre-validated analytical method.

  • Calculate the cumulative percentage of drug release at each time point.

Protocol 4: Nanoparticle Stability Assay

This protocol evaluates the stability of PEGylated nanoparticles in a serum-containing medium.

Materials:

  • PEGylated nanoparticles

  • Unmodified (control) nanoparticles

  • Fetal Bovine Serum (FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dynamic Light Scattering (DLS) instrument

  • Incubator at 37°C

Procedure:

  • Disperse the PEGylated and control nanoparticles in PBS.

  • Add the nanoparticle suspensions to FBS to a final serum concentration of 10-50%.

  • Measure the initial particle size and polydispersity index (PDI) using DLS.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 1, 4, 12, 24 hours), take DLS measurements to monitor any changes in particle size and PDI, which would indicate aggregation.[17]

  • Compare the stability of the PEGylated nanoparticles to the unmodified nanoparticles. A stable formulation will show minimal changes in size and PDI over time.[17]

References

Troubleshooting & Optimization

Technical Support Center: Bromo-PEG5-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG5-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges, such as low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the reactive ends of this compound and what do they react with?

A1: this compound is a heterobifunctional linker with two distinct reactive moieties:

  • Carboxylic Acid (-COOH): This group can be activated to react with primary amine groups (-NH2) on molecules like proteins, peptides, or small molecules, forming a stable amide bond. This reaction typically requires activating agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[1][2][3][4]

  • Bromo Group (-Br): The terminal bromine is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.[3][4][5] It readily reacts with nucleophiles, most commonly thiols (-SH) from cysteine residues, to form a stable thioether bond.[5][6] It can also react with amines, though the reaction with thiols is generally more efficient under physiological conditions.[5]

Q2: My conjugation yield is very low. What are the most common causes?

A2: Low conjugation yield is a frequent issue that can stem from several factors. The most common culprits include:

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical and differs for the activation of the carboxylic acid and the subsequent conjugation step.[1][2]

  • Reagent Degradation: this compound and the activating agents (EDC/NHS) are sensitive to moisture and can degrade if not stored and handled properly.[1][7] The bromo group itself can undergo hydrolysis in aqueous solutions.[8]

  • Inefficient Activation of Carboxylic Acid: For conjugation to amines, the carboxylic acid must be activated. This activation step can be inefficient if the reagents are degraded or used in incorrect ratios.[1]

  • Hydrolysis of Activated Ester: The activated NHS-ester is susceptible to hydrolysis, which converts it back to the unreactive carboxylic acid. This is more pronounced at higher pH.[1][2][9]

  • Oxidation of Thiols: When conjugating to cysteine residues, the thiol groups can oxidize to form disulfide bonds, rendering them unreactive towards the bromo group.[5][10]

  • Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with your target molecule for reaction with the activated PEG or the bromo group.[1][11]

Q3: How do I prevent my reagents from degrading?

A3: Proper storage and handling are crucial for maintaining the activity of your reagents.

  • This compound: Store at -20°C, desiccated, and protected from light.[7][12] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][9]

  • EDC and NHS/Sulfo-NHS: These reagents are highly moisture-sensitive. Store them desiccated at the recommended temperature (typically -20°C).[2]

  • Solutions: It is best to prepare solutions of this compound and activating agents immediately before use.[8] If stock solutions are necessary, use an anhydrous solvent like DMSO or DMF and store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[9][13]

Q4: What are the optimal pH conditions for conjugation?

A4: The optimal pH depends on the functional group you are targeting.

  • For Amine Conjugation (Two-Step):

    • Activation Step: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0, often in a buffer like MES.[1][2]

    • Conjugation Step: The reaction of the activated NHS-ester with the primary amine is more efficient at a pH of 7.2-8.5, in a non-amine containing buffer like PBS.[1][2]

  • For Thiol Conjugation: The reaction of the bromo group with a thiol is most efficient at a pH of 7.5-8.5.[5][10] In this pH range, the thiol group is sufficiently deprotonated to the more nucleophilic thiolate form.[5][10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield this compound conjugations.

Problem: Low or No Conjugation to an Amine-Containing Molecule
Potential Cause Recommended Solution
Inefficient Carboxylic Acid Activation Use fresh, high-quality EDC and NHS/Sulfo-NHS. Optimize the molar ratio; a 1.5 to 5-fold molar excess of EDC/NHS over this compound is a good starting point.[1]
Suboptimal pH Perform a two-step reaction. Use an acidic buffer (pH 4.5-6.0, e.g., MES) for the activation step, then adjust the pH to 7.2-8.0 (e.g., with PBS) for the conjugation step.[1][2]
Hydrolysis of Activated NHS-Ester Add the amine-containing molecule to the reaction immediately after the activation step. Avoid prolonged incubation at high pH before adding your molecule.[1][9]
Use of Amine-Containing Buffers Switch to a non-amine buffer like PBS or borate buffer for the conjugation step. Avoid Tris and glycine buffers.[1]
Degraded this compound or Activating Agents Ensure reagents are stored at -20°C and desiccated. Bring to room temperature before opening. Use fresh reagents if degradation is suspected.[1][7]
Problem: Low or No Conjugation to a Thiol-Containing Molecule
Potential Cause Recommended Solution
Oxidation of Thiol Groups Add a fresh solution of a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the reaction mixture to ensure cysteine residues are in their reduced, reactive state.[10] Degas buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.[11][12]
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 7.5-8.5 for thiol conjugation. Verify the pH of your buffer before starting the reaction.[5][10]
Insufficient Molar Ratio of Linker Increase the molar excess of this compound to the thiol-containing molecule. A 5 to 20-fold molar excess is a typical starting point.[10]
Short Reaction Time or Low Temperature Extend the reaction time (e.g., to overnight) or consider performing the reaction at room temperature instead of 4°C if your molecule is stable under these conditions.[10]
Steric Hindrance The reactive thiol group on your molecule may be sterically inaccessible. Consider using a longer PEG linker if available.[10]

Experimental Protocols

Protocol 1: Two-Step Amine Conjugation

This protocol describes the conjugation of the carboxylic acid end of this compound to a primary amine on a protein.

Materials:

  • This compound

  • EDC and Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Amine-containing protein

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening. Prepare stock solutions in an anhydrous solvent like DMSO. Prepare the protein in the Conjugation Buffer.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-fold molar excess of EDC and Sulfo-NHS to the this compound solution.[1]

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.[1]

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to the protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[1]

    • Incubate for 15 minutes to hydrolyze any unreacted Sulfo-NHS esters.[1]

  • Purification:

    • Remove excess reagents and byproducts by running the reaction mixture through a desalting column or via dialysis.[1]

Protocol 2: Thiol Conjugation

This protocol outlines the conjugation of the bromo- end of this compound to a thiol group on a protein.

Materials:

  • This compound

  • Thiol-containing protein

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5, degassed

  • Reducing Agent (optional): TCEP-HCl

  • Quenching Reagent: L-cysteine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.[10]

    • If necessary, add TCEP-HCl to a final concentration of 1 mM to reduce disulfide bonds. Incubate at room temperature for 30 minutes.[10]

  • Linker Preparation: Dissolve this compound in the Reaction Buffer to a concentration of 10-20 mM.[10]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound solution to the protein solution.[10]

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.[10] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[12]

  • Quenching: Add L-cysteine to the reaction mixture to a final concentration of 10 mM to quench any unreacted bromo-PEG linker. Incubate for 30 minutes at room temperature.[10]

  • Purification: Purify the PEGylated protein from excess linker and quenching reagent using size-exclusion chromatography or dialysis.[10][14]

  • Analysis: Analyze the conjugation efficiency using SDS-PAGE (which will show a shift in the molecular weight of the protein) and mass spectrometry.[10]

Visual Guides

G Troubleshooting Low Yield in this compound Conjugation cluster_amine Amine Conjugation Issues cluster_thiol Thiol Conjugation Issues A_Start Low Yield with Amine A_Q1 Activation Step OK? A_Start->A_Q1 A_Sol1 Use fresh EDC/NHS Optimize molar ratio (1.5-5x) A_Q1->A_Sol1 No A_Q2 Correct pH? A_Q1->A_Q2 Yes A_Sol2 Two-step pH: Activation: pH 4.5-6.0 Conjugation: pH 7.2-8.0 A_Q2->A_Sol2 No A_Q3 Buffer contains amines? A_Q2->A_Q3 Yes A_Sol3 Switch to non-amine buffer (e.g., PBS, Borate) A_Q3->A_Sol3 Yes A_Q4 Reagents degraded? A_Q3->A_Q4 No A_Sol4 Store at -20°C, desiccated Equilibrate before opening A_Q4->A_Sol4 Yes T_Start Low Yield with Thiol T_Q1 Thiols reduced? T_Start->T_Q1 T_Sol1 Add TCEP Use degassed buffers Work under inert atmosphere T_Q1->T_Sol1 No T_Q2 Optimal pH? T_Q1->T_Q2 Yes T_Sol2 Use pH 7.5-8.5 Verify buffer pH T_Q2->T_Sol2 No T_Q3 Sufficient Linker? T_Q2->T_Q3 Yes T_Sol3 Increase molar excess of PEG (5-20x) T_Q3->T_Sol3 No T_Q4 Reaction Time/Temp OK? T_Q3->T_Q4 Yes T_Sol4 Extend reaction time Increase temperature (RT) T_Q4->T_Sol4 No

Caption: Troubleshooting workflow for low yield this compound conjugation.

G cluster_amine Amine Conjugation Workflow cluster_thiol Thiol Conjugation Workflow A1 1. Prepare Protein in Conjugation Buffer (pH 7.4) A3 3. Immediately add activated PEG to protein solution A1->A3 A2 2. Activate this compound with EDC/NHS in Activation Buffer (pH 6.0) A2->A3 A4 4. Incubate (2h @ RT or O/N @ 4°C) A3->A4 A5 5. Quench reaction (e.g., Tris buffer) A4->A5 A6 6. Purify conjugate A5->A6 T1 1. Prepare Protein in Reaction Buffer (pH 7.5-8.5) (Reduce with TCEP if needed) T2 2. Add this compound (molar excess) T1->T2 T3 3. Incubate under inert atmosphere (2-4h @ RT or O/N @ 4°C) T2->T3 T4 4. Quench reaction (e.g., L-cysteine) T3->T4 T5 5. Purify conjugate T4->T5

Caption: Experimental workflows for amine and thiol conjugation.

References

Technical Support Center: Optimizing Reaction Conditions for Bromo-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG5-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing reaction conditions and addressing common challenges encountered during the use of this versatile heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound is a heterobifunctional linker with two distinct reactive sites:

  • Carboxylic Acid (-COOH): This group can be activated to form a stable amide bond with primary or secondary amines.[1][2] This is a common strategy for conjugating the linker to proteins, peptides, or other amine-containing molecules.[3]

  • Bromo Group (-Br): The terminal bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution (SN2 reaction).[1][2] This site is typically used for forming covalent bonds with nucleophiles such as thiols (e.g., cysteine residues) or amines.[4][5]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of the reagent, it is recommended to store this compound at -20°C in a tightly sealed, light-resistant container.[1][6] Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent moisture condensation, which could lead to hydrolysis of the bromo group.[6]

Q3: In what solvents is this compound soluble?

A3: Due to its hydrophilic polyethylene glycol (PEG) spacer, this compound is generally soluble in water and a range of polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[7][8]

Q4: What are the most common reactions performed with this compound?

A4: The two most common reactions are:

  • Amide Bond Formation: The carboxylic acid is activated using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.[7][9] This ester then readily reacts with primary amines to form a stable amide linkage.[10]

  • Nucleophilic Substitution: The bromo group reacts with nucleophiles. Thiol-maleimide chemistry is common for bioconjugation, and the reaction of the bromo group with a thiol (from a cysteine residue, for instance) provides a stable thioether bond.[4][5] Reaction with amines to form secondary or tertiary amines is also a frequent application.[4]

Q5: What are the primary stability concerns when working with this compound in solution?

A5: The main stability issue is the potential for hydrolysis of the carbon-bromine (C-Br) bond in aqueous solutions, where water can act as a nucleophile and replace the bromide with a hydroxyl group.[11] This reaction is accelerated by higher temperatures and non-neutral pH.[11] Therefore, it is recommended to prepare aqueous solutions of this compound fresh for each use.[11] The PEG chain and carboxylic acid are generally stable under typical laboratory conditions.[11]

Troubleshooting Guides

Problem 1: Low or No Yield in Amide Coupling Reaction (Carboxylic Acid End)
Potential Cause Recommended Solution Citation
Inefficient activation of the carboxylic acid Use fresh, high-quality EDC and NHS/Sulfo-NHS. Optimize the molar ratio, starting with a 1.5 to 5-fold excess of activating agents over this compound.[7][12]
Suboptimal pH for activation or conjugation Perform a two-step reaction. Activate the carboxylic acid at a slightly acidic pH of 4.5-6.0. Then, for the conjugation to the amine, adjust the pH to a more basic range of 7.2-8.5.[9][12]
Hydrolysis of the activated NHS-ester The NHS ester is susceptible to hydrolysis, especially at higher pH. Add the amine-containing molecule to the reaction mixture immediately after the activation step. To balance reaction rate and hydrolysis, conjugation can be performed for 1-2 hours at room temperature or overnight at 4°C.[7]
Use of amine-containing buffers (e.g., Tris, glycine) Amine-containing buffers will compete with your target molecule for reaction with the activated carboxylic acid. Switch to a non-amine buffer such as phosphate-buffered saline (PBS), MES, or borate buffer for the conjugation step.[5][12]
Degraded reagents Ensure that this compound and the activating agents have been stored properly at -20°C and are protected from moisture. If degradation is suspected, use a fresh batch of reagents.[12][13]
Problem 2: Low or No Yield in Nucleophilic Substitution Reaction (Bromo End)
Potential Cause Recommended Solution Citation
Low reactivity of the nucleophile For amine nucleophiles, ensure the reaction pH is slightly basic (pH 8.0-9.0) to deprotonate the amine and increase its nucleophilicity. For thiol nucleophiles, a pH of 7.5-8.5 is recommended to form the more nucleophilic thiolate anion.[4][5]
Inappropriate solvent Use a polar aprotic solvent such as DMF or DMSO to enhance the rate of the SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.[4]
Low reaction temperature or short reaction time While some reactions proceed at room temperature, gentle heating (e.g., 40-60°C) may be necessary to drive the reaction to completion, especially for less reactive nucleophiles. Extend the reaction time and monitor progress by TLC or LC-MS.[4][7]
Steric hindrance If the nucleophile is sterically hindered, the reaction rate will be slower. Increase the reaction temperature and/or reaction time. If possible, consider using a less hindered nucleophile or a linker with a longer PEG chain to overcome steric hindrance.[4][5]
Problem 3: Formation of Side Products
Side Product/Issue Potential Cause Recommended Solution Citation
Over-alkylation of primary amines The secondary amine product of the initial reaction can react with another molecule of this compound.Use a large excess (5-10 equivalents) of the primary amine relative to the this compound to favor mono-alkylation. Alternatively, add the this compound solution slowly to the amine solution to maintain a low concentration of the alkylating agent.[4]
Disulfide bond formation Thiols are susceptible to oxidation to disulfides, especially in the presence of air at neutral to basic pH.Deaerate your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). A small amount of a reducing agent like TCEP can be added, but be aware that TCEP can also react with the bromo group.[4][5]
Elimination (E2) reaction The use of a strong, bulky base can promote an elimination reaction, leading to an alkene at the PEG chain's end.Use a milder, non-nucleophilic base (e.g., DIPEA) and avoid excessively high temperatures.[4]
Problem 4: Difficulty in Purifying the Final Product
Problem Potential Cause Recommended Solution Citation
Oily or waxy product that is difficult to handle PEGylated compounds are often non-crystalline, gel-like oils, which poses challenges for purification and isolation.For purification, consider column chromatography on silica gel using solvent systems like chloroform-methanol or ethanol/isopropanol in chloroform. Size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and preparative HPLC are also effective. A newer technique involves complexation with magnesium chloride (MgCl₂) to transform oily PEG compounds into solids, which can be more easily handled and purified.[14][15][][17]
Streaking on TLC and broad elution from column chromatography The polar nature of PEG linkers can lead to poor chromatographic behavior.For silica gel chromatography, adding a small percentage of formic acid (for acidic compounds) or aqueous ammonia (for basic compounds) to the eluent can improve peak shape.[15]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Amide Coupling via EDC/NHS Chemistry

Parameter Recommended Value Notes Citation
Activation pH 4.5 - 6.0Use a non-amine buffer like MES.[9][12]
Conjugation pH 7.2 - 8.5Use a non-amine buffer like PBS or borate buffer.[9][12]
EDC/NHS Molar Excess 1.5 - 5 equivalents over this compoundUse fresh, high-quality reagents.[7][12]
Activated Linker Molar Excess 10 - 20 fold over the amine-containing moleculeThis is a starting point and should be optimized, especially for protein conjugations.[7][9]
Activation Time 15 - 30 minutesAt room temperature.[9][10]
Conjugation Time 2 - 4 hours at room temperature, or overnight at 4°CLonger times at lower temperatures can minimize hydrolysis of the NHS ester.[7][9]

Table 2: Recommended Reaction Conditions for Nucleophilic Substitution at the Bromo-End

Parameter Nucleophile Recommended Value Notes Citation
pH Amine8.0 - 9.0To ensure the amine is deprotonated and nucleophilic.[5]
Thiol7.5 - 8.5To favor the formation of the more reactive thiolate anion.[4][18]
Solvent Amine/ThiolDMF, DMSO, AcetonitrilePolar aprotic solvents are preferred for SN2 reactions.[4]
Temperature Amine/ThiolRoom temperature to 60°CMonitor for side reactions at elevated temperatures.[4]
Reaction Time Amine/Thiol2 - 12 hoursMonitor reaction progress by TLC or LC-MS.[4][9]
Stoichiometry Amine5-10 fold excess of amineTo prevent over-alkylation.[4]
Thiol1.1-1.5 fold excess of thiolA slight excess to drive the reaction to completion.[4]

Experimental Protocols

Protocol 1: Two-Step Amide Coupling to a Primary Amine

This protocol describes the conjugation of the carboxylic acid end of this compound to a molecule containing a primary amine (e.g., a protein) using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, pH 5.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMF or DMSO

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Solutions:

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • In a microfuge tube, combine the this compound solution with a 1.5-fold molar excess of both EDC and NHS solutions.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[9][10]

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker over the amine-containing molecule is often used as a starting point.[7][9]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to react with any unreacted NHS-ester.[19]

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[18][19]

Protocol 2: Conjugation to a Thiol-Containing Molecule

This protocol describes the reaction of the bromo-end of this compound with a thiol-containing molecule (e.g., a peptide with a cysteine residue).

Materials:

  • This compound

  • Thiol-containing molecule

  • Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.5-8.5, degassed

  • Anhydrous DMF or DMSO

  • Inert gas (Nitrogen or Argon)

  • Purification system (e.g., preparative HPLC or SEC)

Procedure:

  • Prepare Solutions:

    • Degas the Reaction Buffer by bubbling with an inert gas for at least 30 minutes to prevent thiol oxidation.[4]

    • Dissolve the thiol-containing molecule (1 equivalent) in the degassed Reaction Buffer.

    • In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO.[4]

  • Conjugation Reaction:

    • Under an inert atmosphere, add the this compound solution to the stirring solution of the thiol-containing molecule.

    • Allow the reaction to proceed at room temperature for 2-4 hours. If the reaction is slow, it can be gently heated to 40-50°C.[4]

  • Monitor Reaction:

    • Monitor the progress of the reaction by a suitable analytical technique such as LC-MS or TLC until the starting material is consumed.[4]

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified from excess reagents and salts using preparative HPLC or size-exclusion chromatography.[4]

Visualizations

G Troubleshooting Workflow for Amide Coupling start Start: Low/No Amide Product check_reagents Check Reagent Quality (this compound, EDC, NHS) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_ph Verify Reaction pH ph_ok pH Optimal? check_ph->ph_ok check_buffer Check Buffer Composition buffer_ok Buffer Amine-Free? check_buffer->buffer_ok check_hydrolysis Assess NHS-Ester Hydrolysis hydrolysis_ok Added Amine Immediately? check_hydrolysis->hydrolysis_ok reagents_ok->check_ph Yes solution_reagents Solution: Use fresh, high-quality reagents. Store at -20°C, protect from moisture. reagents_ok->solution_reagents No ph_ok->check_buffer Yes solution_ph Solution: Use two-step pH. Activation: pH 4.5-6.0 Conjugation: pH 7.2-8.5 ph_ok->solution_ph No buffer_ok->check_hydrolysis Yes solution_buffer Solution: Use non-amine buffers (PBS, MES, Borate). buffer_ok->solution_buffer No solution_hydrolysis Solution: Add amine immediately after activation. Consider reacting overnight at 4°C. hydrolysis_ok->solution_hydrolysis No end_good Reaction Optimized hydrolysis_ok->end_good Yes solution_reagents->end_good solution_ph->end_good solution_buffer->end_good solution_hydrolysis->end_good

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

G General Experimental Workflow for this compound Conjugation cluster_acid Carboxylic Acid Pathway (Amidation) cluster_bromo Bromo Group Pathway (Nucleophilic Substitution) start_acid This compound + Amine Molecule activate_acid 1. Activate Carboxylic Acid (EDC/NHS, pH 4.5-6.0) start_acid->activate_acid conjugate_amine 2. Conjugate to Amine (pH 7.2-8.5) activate_acid->conjugate_amine quench_amide 3. Quench Reaction (e.g., Tris buffer) conjugate_amine->quench_amide purify Purify Conjugate (SEC, HPLC, Dialysis) quench_amide->purify start_bromo This compound + Nucleophile (Thiol/Amine) prepare_nuc 1. Prepare Nucleophile (Degas buffer for thiols, adjust pH for amines) start_bromo->prepare_nuc conjugate_nuc 2. Add this compound (Inert atmosphere for thiols) prepare_nuc->conjugate_nuc monitor_rxn 3. Monitor Reaction (TLC or LC-MS) conjugate_nuc->monitor_rxn monitor_rxn->purify

Caption: General experimental workflows for this compound conjugation reactions.

References

Technical Support Center: Enhancing the Solubility of Bromo-PEG5-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of Bromo-PEG5-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a heterobifunctional linker that contains a five-unit polyethylene glycol (PEG) spacer, a terminal carboxylic acid, and a bromo group.[1][2][3] The PEG spacer is incorporated to enhance the aqueous solubility of the molecule it is conjugated to.[1][2][3] Solubility is a critical factor in the successful application of these conjugates in biological experiments and drug development, as it affects handling, reaction conditions, and bioavailability.

Q2: What factors influence the solubility of this compound conjugates?

The solubility of this compound conjugates is influenced by several factors:

  • The Conjugated Molecule: The inherent hydrophobicity of the molecule conjugated to the this compound is a primary determinant of the overall solubility of the conjugate. Highly hydrophobic molecules can significantly decrease the aqueous solubility of the entire conjugate.

  • pH of the Solution: The terminal carboxylic acid group has a pH-dependent charge. At a pH above its pKa, the carboxylic acid will be deprotonated to a more soluble carboxylate anion. Below the pKa, it will be in its less soluble, neutral form.

  • Solvent System: The choice of solvent, including aqueous buffers and organic co-solvents, will directly impact the solubility.

  • Concentration: At higher concentrations, conjugates are more prone to aggregation and precipitation.

  • Temperature: Solubility is generally temperature-dependent, with many compounds exhibiting increased solubility at higher temperatures.

Q3: My this compound conjugate has precipitated out of my aqueous buffer. What should I do?

Precipitation indicates that the conjugate's solubility limit has been exceeded in the current conditions. The following troubleshooting guide provides a systematic approach to address this issue.

Troubleshooting Guide: Improving the Solubility of Your this compound Conjugate

This guide provides a step-by-step approach to resolving common solubility issues encountered with this compound conjugates.

Problem: My this compound conjugate is poorly soluble or has precipitated from my aqueous buffer.

Step 1: Initial Dissolution in an Organic Solvent

For many conjugates, especially those with hydrophobic moieties, direct dissolution in an aqueous buffer can be challenging. A common and effective strategy is to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for initial dissolution.[4][5][6]

  • Procedure:

    • Weigh the desired amount of your this compound conjugate.

    • Add a small volume of anhydrous DMSO or DMF to the solid conjugate.

    • Gently vortex or sonicate until the conjugate is completely dissolved.

Step 2: Dilution into Aqueous Buffer

Once you have a concentrated stock solution in an organic solvent, you can dilute it into your desired aqueous buffer.

  • Best Practice: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Organic Solvent Concentration: Aim to keep the final concentration of the organic co-solvent in your aqueous solution as low as possible, ideally below 10% (v/v), to minimize potential effects on your downstream experiments (e.g., protein denaturation).[7]

Step 3: If Solubility Issues Persist, Optimize the Aqueous Buffer

If the conjugate still precipitates after following the steps above, you may need to adjust the properties of your aqueous buffer.

  • pH Adjustment:

    • For conjugates with the free carboxylic acid, increasing the pH of the buffer to a value at least 1-2 units above the pKa of the carboxylic acid will increase the proportion of the more soluble deprotonated form.[8] A typical starting point is to adjust the pH to 7.0 or higher.

  • Use of Co-solvents:

    • Incorporating a small percentage of a water-miscible organic co-solvent in the final aqueous buffer can enhance the solubility of hydrophobic conjugates.[9][10] Common co-solvents include DMSO, DMF, ethanol, and polyethylene glycol (e.g., PEG 400).[9][10] It is crucial to perform control experiments to ensure the co-solvent does not interfere with your assay.

  • Addition of Excipients:

    • For biomolecule conjugates (e.g., antibody-drug conjugates), the addition of stabilizing excipients can prevent aggregation and improve solubility.[11] These can include sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-ionic surfactants (e.g., polysorbate 20 or 80).[11]

Step 4: Gentle Heating and Sonication

  • Gentle Warming: Briefly warming the solution (e.g., to 37°C) can sometimes help to dissolve the conjugate. However, be cautious with temperature-sensitive molecules.

  • Sonication: A brief sonication in a water bath can also aid in dissolution.

Quantitative Data Summary

While the exact solubility of a specific this compound conjugate will depend on the properties of the conjugated molecule, the following table provides an estimate of the solubility of the parent this compound linker in various solvents.

SolventTypeEstimated Solubility
WaterPolar ProticSoluble
Phosphate-Buffered Saline (PBS)Aqueous BufferSoluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic≥ 100 mg/mL[12]
N,N-Dimethylformamide (DMF)Polar AproticSoluble
Dichloromethane (DCM)Non-polarSoluble
EthanolPolar ProticSoluble

Note: "Soluble" indicates that the compound is generally observed to dissolve in these solvents, but the exact quantitative value may vary. It is always recommended to experimentally determine the solubility for your specific conjugate and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of a this compound conjugate in an aqueous buffer.

Materials:

  • This compound conjugate

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid this compound conjugate to a vial. A visual excess of solid should be present.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the conjugate in the filtered supernatant using a suitable and validated analytical method. This concentration represents the solubility of the conjugate in the tested buffer at the specified temperature.

Protocol 2: Improving Solubility using pH Adjustment

This protocol describes how to systematically test the effect of pH on the solubility of your conjugate.

Materials:

  • This compound conjugate

  • A series of buffers with different pH values (e.g., phosphate buffers at pH 6.0, 7.0, and 8.0)

  • Equipment from Protocol 1

Procedure:

  • Set up a series of vials, each containing an excess of your this compound conjugate.

  • To each vial, add a known volume of a different pH buffer.

  • Follow steps 3-7 from Protocol 1 for each pH condition.

  • Compare the measured solubilities at each pH to determine the optimal pH for dissolution.

Protocol 3: Improving Solubility using a Co-solvent

This protocol details how to prepare a solution of a poorly soluble conjugate using a co-solvent approach.

Materials:

  • This compound conjugate

  • Water-miscible organic co-solvent (e.g., DMSO)

  • Aqueous buffer of interest

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of your conjugate in the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • In a separate tube, place the desired volume of your aqueous buffer.

  • While vigorously vortexing the aqueous buffer, add the stock solution dropwise until the desired final concentration is reached.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, the conjugate is soluble under these conditions.

Visualization of Troubleshooting Workflow

G start Start: Poorly Soluble This compound Conjugate dissolve_organic Dissolve in minimal organic solvent (DMSO/DMF)? start->dissolve_organic dilute_aqueous Add dropwise to vigorously stirring aqueous buffer dissolve_organic->dilute_aqueous check_solubility1 Is the conjugate soluble? dilute_aqueous->check_solubility1 adjust_ph Adjust pH of aqueous buffer (pH > pKa) check_solubility1->adjust_ph No success Success: Soluble Conjugate check_solubility1->success Yes check_solubility2 Is the conjugate soluble? adjust_ph->check_solubility2 add_cosolvent Add a co-solvent to the aqueous buffer (<10%) check_solubility2->add_cosolvent No check_solubility2->success Yes check_solubility3 Is the conjugate soluble? add_cosolvent->check_solubility3 gentle_heat Apply gentle heat or sonication check_solubility3->gentle_heat No check_solubility3->success Yes check_solubility4 Is the conjugate soluble? gentle_heat->check_solubility4 check_solubility4->success Yes failure Further formulation development needed check_solubility4->failure No

Caption: A decision-making workflow for troubleshooting solubility issues with this compound conjugates.

References

Technical Support Center: Purification of Bromo-PEG5-acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromo-PEG5-acid. Here you will find detailed information to help you overcome common challenges encountered during the purification of your reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: The most common impurities include unreacted starting materials (e.g., the nucleophile you are reacting with this compound), excess this compound, and potential side products. Side products can include the hydrolyzed form, Hydroxy-PEG5-acid, which can form if moisture is present. Depending on your reaction conditions, you may also see byproducts from over-alkylation if you are working with amines, or disulfide-linked species if you are using thiols.[1][2]

Q2: Which purification technique is best suited for my this compound conjugate?

A2: The optimal purification technique depends on the properties of your final product and the impurities present.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for purifying PEGylated small molecules, offering high resolution.[3][]

  • Flash Column Chromatography on silica gel can be effective, particularly for removing less polar impurities. The polarity of the PEG chain often means your product will be quite polar.[5]

  • Size-Exclusion Chromatography (SEC) is useful if there is a significant size difference between your desired product and any unreacted starting materials or smaller impurities.[6]

  • Liquid-Liquid Extraction (LLE) can be a good initial cleanup step to remove highly water-soluble or organic-soluble impurities.[7]

  • Crystallization may be an option if your product is a solid and a suitable solvent system can be found to selectively crystallize the desired compound.[1]

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of your product from impurities during column chromatography. For HPLC purification, the chromatogram (UV or other detection methods) will show the separation of different components in your mixture. It is also highly recommended to analyze your collected fractions by techniques like LC-MS to confirm the mass of the product and assess purity.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Product co-elutes with starting material during RP-HPLC. The hydrophobicity of your product and the starting material are too similar for effective separation under the current conditions.- Optimize the gradient: A shallower gradient can improve resolution. - Change the mobile phase: Switching the organic solvent (e.g., from acetonitrile to methanol) or the ion-pairing agent (e.g., from TFA to formic acid) can alter selectivity. - Adjust the temperature: Running the column at a different temperature can sometimes improve separation.
Broad or tailing peaks in HPLC. - The sample may be overloaded on the column. - Secondary interactions between your compound and the stationary phase. - The compound may be degrading on the column.- Reduce the injection volume or sample concentration. - Modify the mobile phase: Adding a small amount of a competing agent (like triethylamine for basic compounds) can sometimes improve peak shape. - Ensure your sample is fully dissolved in the mobile phase.
Low recovery of the product after column chromatography. - The product may be irreversibly binding to the silica gel. - The chosen solvent system may not be strong enough to elute the product.- For acidic compounds, consider adding a small percentage of an acid (e.g., acetic acid or formic acid) to the eluent. This can help to protonate the compound and reduce its interaction with the silica.[5] - Perform a step gradient with a stronger solvent system to elute any remaining product.
Unreacted this compound remains in the final product. The purification method is not adequately separating the unreacted PEG linker from the product.- If the product is significantly larger, Size-Exclusion Chromatography (SEC) may be effective.[6] - Optimize your RP-HPLC method as described above. - Consider a scavenger resin that reacts with the bromo group to remove the excess starting material.
The purified product appears to be degrading. This compound and its conjugates can be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH.[2]- Work up your reaction and purify your product promptly. - Store the purified product in an appropriate solvent at low temperatures (e.g., -20°C). [8] - If possible, perform purification steps at lower temperatures.

Data Presentation: Comparison of Purification Methods

The following table provides a qualitative and quantitative comparison of common purification methods for this compound reaction products. The efficiency of each method will depend on the specific characteristics of the target molecule.

Purification Method Principle of Separation Typical Purity Achieved Expected Recovery Advantages Disadvantages
Reverse-Phase HPLC (RP-HPLC) Polarity/Hydrophobicity>95%60-90%High resolution and purity.Can be time-consuming and requires specialized equipment.
Flash Column Chromatography Polarity80-95%50-85%Good for large-scale purifications, relatively inexpensive.Lower resolution than HPLC, may result in more mixed fractions.[5]
Size-Exclusion Chromatography (SEC) Molecular Size>90%70-95%Good for separating molecules with significant size differences.[6]Not effective for separating molecules of similar size.[6]
Liquid-Liquid Extraction (LLE) Differential SolubilityVariable (often used as a pre-purification step)>90%Simple, fast, and good for initial cleanup.[7]Limited separation capability for compounds with similar solubilities.
Crystallization Differential Solubility>98%40-80%Can yield very pure material.Finding a suitable solvent system can be challenging and time-consuming.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of a this compound conjugate using flash column chromatography on silica gel.

  • Sample Preparation:

    • After the reaction work-up, dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol or dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading."[9]

  • Column Packing:

    • Select an appropriate size flash chromatography column based on the amount of crude material.

    • Pack the column with silica gel using a slurry method with your starting eluent.

  • Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with a non-polar solvent system and gradually increase the polarity. A common solvent system for PEGylated compounds is a gradient of methanol in dichloromethane or chloroform. For acidic products, adding 0.5-1% acetic or formic acid to the mobile phase can improve peak shape and recovery.[5]

    • Collect fractions and monitor by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)

This protocol is a general procedure and should be optimized for your specific this compound conjugate.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% TFA or formic acid).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatography Conditions:

    • Column: A C18 stationary phase is commonly used for the separation of PEGylated compounds.[10]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

    • Gradient: Develop a gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time frame (e.g., 5% to 95% B over 30 minutes). A shallow gradient is often necessary to achieve good separation.

    • Flow Rate: The flow rate will depend on the column dimensions.

    • Detection: UV detection at an appropriate wavelength (e.g., 214 nm, 254 nm, or 280 nm depending on the chromophores in your molecule).

  • Fraction Collection and Product Isolation:

    • Collect fractions corresponding to the peak of your desired product.

    • Combine the pure fractions and remove the organic solvent by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_purification Purification cluster_product Final Product reaction_mixture Crude Reaction Mixture purification_step Primary Purification (e.g., Column Chromatography or Prep-HPLC) reaction_mixture->purification_step Load analysis Fraction Analysis (TLC, LC-MS) purification_step->analysis Collect Fractions analysis->purification_step Re-purify mixed fractions pure_product Pure this compound Conjugate analysis->pure_product Combine Pure Fractions

Caption: A general workflow for the purification of this compound reaction products.

Troubleshooting_Logic cluster_check Identify the Impurity cluster_solution Select a Strategy start Low Purity After Initial Purification check_sm Unreacted Starting Material? start->check_sm check_side_product Side Product? start->check_side_product optimize_hplc Optimize HPLC Gradient check_sm->optimize_hplc Similar Polarity sec Use Size-Exclusion Chromatography check_sm->sec Different Size scavenger Use Scavenger Resin check_sm->scavenger Reactive Handle check_side_product->optimize_hplc Similar Polarity change_column Change Column Chemistry (e.g., C18 to Phenyl) check_side_product->change_column Different Chemistry

Caption: A decision-making diagram for troubleshooting low purity purification outcomes.

References

Technical Support Center: Stability of Bromo-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues associated with the bromo group in Polyethylene Glycol (PEG) linkers. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of these reagents in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with bromo-PEG linkers?

The main stability issue is the susceptibility of the terminal bromo group to hydrolysis.[1] This reaction replaces the bromine atom with a hydroxyl group, rendering the linker inactive for its intended nucleophilic substitution reaction, typically with a thiol group (e.g., from a cysteine residue).

Q2: What factors can influence the stability of the bromo group?

Several factors can affect the stability of the bromo group on a PEG linker:

  • pH: The stability is pH-dependent. While the reaction with thiols is more efficient at a slightly basic pH (typically 7.5-9.0), higher pH can also accelerate the rate of hydrolysis.[1]

  • Temperature: Higher temperatures can increase the rate of degradation. For long-term storage, temperatures of -20°C are recommended.[2]

  • Aqueous Solutions: Prolonged storage in aqueous buffers can lead to hydrolysis of the bromo group. It is advisable to prepare aqueous solutions of the linker immediately before use.[1]

  • Presence of Nucleophiles: Buffers or other molecules containing nucleophiles (e.g., primary amines like Tris) can potentially react with the bromo group, reducing the yield of the desired conjugate.[3]

  • Light and Oxygen: While the PEG backbone is generally stable, it can undergo oxidative degradation, which can be initiated by light and heat. It is recommended to store bromo-PEG linkers in the dark and under an inert atmosphere (e.g., nitrogen or argon).[4][5][6]

Q3: How should I store my bromo-PEG linkers to ensure stability?

Proper storage is critical for maintaining the integrity of bromo-PEG linkers. The following conditions are recommended:

Storage TypeTemperatureDurationKey Considerations
Long-Term -20°CMonths to yearsStore in a dry, dark place under an inert atmosphere.[2]
Short-Term 2-8°CDays to weeksKeep in a dry and dark environment.[2]
In Solution -20°C to -80°CUp to 1 month (-20°C) or up to 6 months (-80°C)Use an anhydrous solvent like DMSO for stock solutions. Aliquot to avoid repeated freeze-thaw cycles.[4][7]

Q4: How does the stability of the thioether bond formed from a bromo-PEG linker compare to a maleimide-thiol adduct?

The thioether bond formed from the reaction of a bromoacetyl group with a thiol is generally considered more stable and less prone to reversal (retro-Michael reaction) compared to the thiosuccinimide adduct formed from a maleimide-thiol reaction.[1][8] This increased stability can lead to a more stable conjugate in vivo, potentially minimizing premature drug release in applications like antibody-drug conjugates (ADCs).[8]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments with bromo-PEG linkers.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Efficiency 1. Hydrolysis of the bromo group: The linker may have degraded due to improper storage or handling in aqueous buffers. 2. Suboptimal reaction pH: The pH may be too low for efficient reaction with the thiol. 3. Thiol oxidation: Cysteine residues on the target molecule may have formed disulfide bonds. 4. Presence of competing nucleophiles: Other molecules in the reaction mixture are reacting with the linker.1. Prepare fresh solutions of the linker immediately before use. Avoid prolonged storage in aqueous solutions. Store stock solutions in an appropriate organic solvent at -20°C.[1] 2. Increase the pH of the reaction buffer to 8.0-9.0 to facilitate the reaction. Monitor the stability of your target molecule at this pH.[1] 3. Reduce the target molecule with a reducing agent like DTT or TCEP prior to conjugation, followed by removal of the reducing agent. 4. Purify the target molecule to remove interfering substances. Perform the conjugation in a clean buffer system.[1]
Inconsistent Results Between Batches 1. Variability in linker quality or storage: Inconsistent handling of the bromo-PEG linker. 2. Inconsistent protein/peptide quality: Differences in the purity or oxidation state of the target molecule.1. Aliquot the linker upon receipt and store it under the recommended conditions. Use a fresh aliquot for each experiment. 2. Ensure consistent quality control of your target molecule before each conjugation reaction.
Precipitation of the Conjugate 1. Hydrophobicity of the final conjugate: The addition of the linker and payload may have decreased the overall solubility. 2. Incorrect buffer conditions: The buffer composition or pH may not be suitable for the final conjugate.1. The PEG spacer is designed to enhance solubility, but if the payload is very hydrophobic, consider using a longer PEG linker. 2. Optimize the buffer composition, for example, by adding solubility-enhancing excipients. Ensure the final pH is appropriate for maintaining the solubility of the conjugate.

Experimental Protocols

Protocol 1: General Procedure for Assessing Bromo-PEG Linker Stability in Aqueous Buffer

This protocol provides a general method to assess the stability of the bromo group on a PEG linker in an aqueous buffer at a specific pH and temperature.

Materials:

  • Bromo-PEG linker

  • Anhydrous DMSO

  • Aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • LC-MS system for identification of degradation products (optional)

  • Thermostated incubator or water bath

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the bromo-PEG linker (e.g., 10 mg/mL) in anhydrous DMSO.

  • Sample Preparation:

    • In a series of vials, dilute the bromo-PEG linker stock solution with the aqueous buffer to a final concentration (e.g., 1 mg/mL).

    • Prepare a control sample by diluting the stock solution in a non-aqueous solvent (e.g., acetonitrile) where the bromo group is expected to be stable.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Analysis:

    • Immediately analyze the aliquots by HPLC to quantify the amount of remaining intact bromo-PEG linker.

    • The degradation product (hydrolyzed linker) will typically have a different retention time.

    • If available, use LC-MS to confirm the identity of the parent linker and the hydrolyzed product.

  • Data Analysis:

    • Calculate the percentage of the intact bromo-PEG linker remaining at each time point relative to the amount at time 0.

    • Plot the percentage of intact linker versus time to determine the stability profile and calculate the half-life (t₁/₂) under the tested conditions.

Visualizations

Hydrolysis_of_Bromo_PEG_Linker BromoPEG Bromo-PEG Linker (R-PEG-CH2-Br) HydrolyzedPEG Hydrolyzed PEG Linker (R-PEG-CH2-OH) (Inactive) BromoPEG->HydrolyzedPEG Hydrolysis H2O H2O (Aqueous Buffer) H2O->HydrolyzedPEG HBr HBr HydrolyzedPEG->HBr +

Caption: Hydrolysis degradation pathway of a bromo-PEG linker.

Conjugation_vs_Hydrolysis cluster_0 Reaction Pathways cluster_1 Desired Reaction cluster_2 Side Reaction BromoPEG Bromo-PEG Linker Conjugate Stable Thioether Conjugate BromoPEG->Conjugate Conjugation (pH 7.5-9.0) HydrolyzedPEG Inactive Hydrolyzed Linker BromoPEG->HydrolyzedPEG Hydrolysis Thiol Thiol (e.g., Cysteine) Thiol->Conjugate H2O H2O H2O->HydrolyzedPEG

References

Technical Support Center: Bromo-PEG5-acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG5-acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis and to offer troubleshooting support for experiments involving these reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

The main degradation pathway for this compound in aqueous solutions is the hydrolysis of the carbon-bromine (C-Br) bond.[1][2] In this reaction, water acts as a nucleophile and displaces the bromide ion, resulting in the formation of a non-reactive Hydroxy-PEG5-acid.[1] This process is a type of solvolysis reaction and will render the molecule ineffective for its intended nucleophilic substitution reactions.[3]

Q2: What factors influence the rate of hydrolysis of this compound?

The rate of hydrolysis is primarily influenced by temperature and pH.[1] Higher temperatures accelerate the rate of the hydrolysis reaction. The pH of the solution also plays a critical role; for instance, the reaction of bromoacetyl groups with thiols is pH-dependent, with the reaction rate increasing at higher pH.[3]

Q3: How should I properly store this compound to ensure its stability?

To maintain the integrity of this compound, proper storage is crucial. For long-term storage, the solid compound should be kept at -20°C in a dry, dark environment.[4][5] For short-term storage, temperatures of 0-4°C are acceptable.[4] It is also recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[6]

Q4: Can I prepare stock solutions of this compound? What are the best practices?

It is highly recommended to prepare solutions of this compound immediately before use to minimize the risk of hydrolysis.[1] If a stock solution is necessary, it should be prepared in an anhydrous organic solvent such as DMSO or DMF.[1][6] These stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can introduce moisture.[2][6]

Q5: What is the correct way to handle the reagent to prevent moisture contamination?

To prevent condensation of moisture inside the vial, which can lead to hydrolysis, always allow the product to equilibrate to room temperature for at least one hour before opening.[2] When preparing stock solutions, it is best to use a fresh, unopened bottle of anhydrous solvent, as solvents like DMSO are hygroscopic and can absorb water from the atmosphere.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of the bromo group: The this compound may have degraded due to improper storage or handling in aqueous buffers.[3]Prepare fresh solutions of the linker immediately before use.[1][3] Ensure proper storage at -20°C and allow the vial to warm to room temperature before opening.[2][5]
Inefficient carboxylic acid activation: For reactions involving the acid moiety (e.g., with amines), the activation step with reagents like EDC/NHS may be suboptimal.[7]Use fresh, high-quality EDC and NHS/Sulfo-NHS. Optimize the molar ratio, typically a 1.5-5x excess over the PEG-acid.[7]
Suboptimal pH for conjugation: The pH of the reaction buffer may be too low for efficient reaction with the intended nucleophile.[3]For thiol conjugations, the reaction rate increases with higher pH.[3] For amine conjugations, use a two-step process: activate at pH 4.5-6.0 and then adjust to pH 7.2-8.0 for the conjugation step.[7]
Use of amine-containing buffers: Buffers like Tris or glycine will compete with the target molecule for the activated PEG.[7]Switch to a non-amine buffer such as PBS, MES, or borate buffer for the conjugation step.[7]
Appearance of an unexpected, more polar peak in HPLC analysis Formation of the hydroxylated degradation product: This new peak is likely Hydroxy-PEG5-acid, resulting from the hydrolysis of the C-Br bond.[1]Confirm the identity of the new peak using mass spectrometry.[1] To minimize the formation of this impurity, follow the recommendations for preparing fresh solutions and proper handling.[1]
Loss of biological activity or conjugation efficiency over time Hydrolysis of the C-Br bond: The reactive bromo group is being converted to a non-reactive hydroxyl group.[1]Perform a time-course experiment to determine the stability of the compound under your specific experimental conditions.[1] If using a stock solution, ensure it is stored in an anhydrous solvent at low temperature.[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffer

This protocol outlines a general method to assess the stability of this compound in an aqueous buffer using HPLC analysis.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for peak identification)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Incubation: Dilute the this compound stock solution to a final concentration of 1 mM in the aqueous buffer. Incubate the solution at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Analysis: Immediately analyze the aliquots by reverse-phase HPLC.

  • Data Interpretation: Monitor the decrease in the peak area of the intact this compound and the increase in the peak area of the more polar hydrolysis product (Hydroxy-PEG5-acid). If available, confirm the identity of the peaks by mass spectrometry.

Protocol 2: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

This protocol is for conjugating the carboxylic acid end of this compound to a primary amine on a protein or other biomolecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing molecule

  • Activation Buffer: MES buffer, pH 4.5-6.0

  • Conjugation Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: Tris or glycine solution

  • Purification supplies (e.g., desalting column or dialysis membrane)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and Sulfo-NHS to the this compound solution.[7]

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.[7]

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to your amine-containing molecule, which has been dissolved in or buffer-exchanged into the Conjugation Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[7]

    • Incubate for 15 minutes to hydrolyze any unreacted Sulfo-NHS esters.[7]

  • Purification:

    • Remove excess reagents and byproducts by running the reaction mixture through a desalting column or via dialysis.[7]

Visualizations

Hydrolysis_Pathway Bromo_PEG_Acid This compound (Active) Hydroxy_PEG_Acid Hydroxy-PEG5-acid (Inactive) Bromo_PEG_Acid->Hydroxy_PEG_Acid + H₂O - HBr

Caption: Hydrolysis of this compound to its inactive hydroxy derivative.

Troubleshooting_Workflow start Low Conjugation Yield check_storage Reagent stored at -20°C and warmed before opening? start->check_storage check_solution_prep Solution prepared fresh in anhydrous solvent? check_storage->check_solution_prep Yes solution_storage Improve storage and handling practices. check_storage->solution_storage No check_ph Is reaction pH optimal? check_solution_prep->check_ph Yes solution_prep Prepare fresh solutions immediately before use. check_solution_prep->solution_prep No check_buffer Buffer free of competing nucleophiles? check_ph->check_buffer Yes solution_ph Adjust pH for activation and conjugation steps. check_ph->solution_ph No solution_buffer Use non-amine buffers (e.g., PBS, MES). check_buffer->solution_buffer No end Yield Improved check_buffer->end Yes solution_storage->check_solution_prep solution_prep->check_ph solution_ph->check_buffer solution_buffer->end

Caption: Troubleshooting workflow for low yield in conjugation reactions.

References

Technical Support Center: Bromo-PEG5-acid Conjugation to Thiols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG5-acid reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on optimizing conjugation reactions with thiol-containing molecules. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a thiol group?

The optimal pH range for the reaction between the bromoacetyl group of this compound and a thiol (such as a cysteine residue on a protein) is typically between 7.5 and 8.5.[1][2][3] In this pH range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form (R-S⁻), which facilitates the nucleophilic substitution reaction with the bromo group.[3][4][5]

Q2: What is the reaction mechanism between this compound and a thiol?

The reaction is a bimolecular nucleophilic substitution (SN2). The sulfur atom of the deprotonated thiol (thiolate) acts as a nucleophile, attacking the carbon atom attached to the bromine on the this compound. This results in the displacement of the bromide ion and the formation of a stable thioether bond.[1][3]

Q3: What are the primary side reactions to be aware of?

The most common side reactions include:

  • Disulfide Bond Formation: Thiols are susceptible to oxidation, which can lead to the formation of disulfide bonds (R-S-S-R), especially in the presence of oxygen at neutral to basic pH. This depletes the amount of reactive thiol available for conjugation.[2]

  • Reaction with Other Nucleophiles: Buffers containing extraneous nucleophiles, such as Tris (tris(hydroxymethyl)aminomethane) or azide, can compete with the target thiol and react with the bromo group.[2]

  • Hydrolysis of the Bromo Group: In aqueous buffers, the bromo group can undergo hydrolysis, resulting in a non-reactive hydroxyl group. This is more likely to occur with prolonged storage in aqueous solutions.[4][6]

Q4: How does the stability of the thioether bond formed compare to a maleimide-thiol adduct?

The thioether bond formed from the reaction of a bromoacetyl group with a thiol is generally considered more stable than the thiosuccinimide adduct from a maleimide-thiol reaction.[1][4] The latter can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols.[1]

Q5: Can I perform a one-pot reaction involving both the carboxylic acid and the bromo group of this compound?

While possible, it can be challenging. The reaction conditions for activating the carboxylic acid (typically with EDC/NHS at a slightly acidic pH of 4.5-6.0) are different from the optimal conditions for the thiol-bromo reaction (pH 7.5-8.5).[7] A sequential, two-step reaction is often recommended to maximize the yield of the desired conjugate.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Efficiency Suboptimal pH: The reaction buffer pH is too low, preventing the formation of the more nucleophilic thiolate anion.[4]Increase the pH of the reaction buffer to the optimal range of 7.5-8.5.[2][3] Ensure your target molecule is stable at this pH.[4]
Thiol Oxidation: Cysteine residues have formed disulfide bonds and are unavailable for reaction.[4]Reduce the target molecule with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to conjugation. It is crucial to remove the reducing agent before adding the this compound.[1][4]
Degraded this compound: The bromo group may have hydrolyzed due to improper storage or handling in aqueous buffers.[4]Prepare fresh solutions of this compound immediately before use.[4] Store the solid reagent at -20°C, protected from moisture.[2]
Presence of Competing Nucleophiles: The reaction buffer contains molecules like Tris or glycine that react with the bromo group.[2][7]Switch to a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or borate buffer.[2]
Precipitation of the Conjugate Hydrophobicity of the Final Conjugate: The addition of the PEG linker and potentially another molecule may have decreased the overall solubility.[4]Consider using a longer PEG linker to enhance solubility. Optimize buffer conditions, for instance, by adding solubility-enhancing excipients.[4]
Formation of Multiple PEGylated Species Multiple Reactive Thiols: The target molecule has more than one accessible thiol group.Control the stoichiometry by reducing the molar excess of the this compound to favor mono-PEGylation.[7]
Loss of Biological Activity Steric Hindrance: The PEG linker may be interfering with the active site of the biomolecule.[4]Consider alternative conjugation sites on your target molecule that are distant from the active site.[4]

Experimental Protocols

General Protocol for Protein Thiol-Alkylation using this compound

This protocol describes the conjugation of this compound to a protein with accessible cysteine residues.

Materials:

  • Protein with accessible cysteine residues

  • This compound

  • Reduction Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 5-10 mM EDTA

  • Reaction Buffer: PBS, pH 7.5-8.5

  • Reducing agent (e.g., TCEP or DTT)

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation and Reduction (if necessary):

    • Dissolve the protein in Reduction Buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP or DTT.[1]

    • Incubate the reaction at 37°C for 30-60 minutes.[1]

    • Remove the excess reducing agent by passing the solution through a desalting column equilibrated with Reaction Buffer.[1]

  • This compound Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.[1]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the reduced protein solution. The final concentration of the organic solvent should not exceed 10% to maintain protein stability.[1]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted this compound.[1]

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate to remove unreacted this compound, quenched reagent, and any unreacted protein. Size-exclusion chromatography (SEC) is often effective.

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products BromoPEG This compound pH pH 7.5 - 8.5 Thiol Thiol-containing molecule (R-SH) Conjugate Thioether Conjugate (R-S-PEG5-acid) pH->Conjugate Nucleophilic Substitution (SN2) Byproduct Bromide ion (Br⁻)

Caption: Reaction mechanism of this compound with a thiol.

TroubleshootingWorkflow start Low Conjugation Yield check_ph Is pH optimal (7.5 - 8.5)? start->check_ph adjust_ph Adjust pH to 7.5-8.5 check_ph->adjust_ph No check_thiol Are thiols reduced and available? check_ph->check_thiol Yes adjust_ph->check_thiol reduce_protein Add reducing agent (e.g., TCEP), then remove it. check_thiol->reduce_protein No check_reagent Is this compound reagent fresh? check_thiol->check_reagent Yes reduce_protein->check_reagent use_fresh_reagent Use fresh, properly stored reagent. check_reagent->use_fresh_reagent No check_buffer Is the buffer non-nucleophilic? check_reagent->check_buffer Yes use_fresh_reagent->check_buffer change_buffer Switch to PBS or borate buffer. check_buffer->change_buffer No success Yield Improved check_buffer->success Yes change_buffer->success

Caption: Troubleshooting workflow for low conjugation yield.

pHEffect cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.5 - 8.5) low_thiol Thiol is protonated (R-SH) low_nucleophilicity Low Nucleophilicity low_thiol->low_nucleophilicity low_rate Slow Reaction Rate low_nucleophilicity->low_rate high_rate Fast Reaction Rate optimal_thiol Thiol is deprotonated (R-S⁻, Thiolate) high_nucleophilicity High Nucleophilicity optimal_thiol->high_nucleophilicity high_nucleophilicity->high_rate

Caption: Logical relationship between pH and reaction efficiency.

References

Validation & Comparative

A Researcher's Guide to Validating Bromo-PEG5-acid Protein Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, is a critical strategy for enhancing the therapeutic properties of biopharmaceuticals. The use of specific linkers, such as Bromo-PEG5-acid, requires rigorous validation to ensure consistent and efficient conjugation. This guide provides an objective comparison of analytical techniques for validating the conjugation efficiency of this compound to proteins, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Validating Protein PEGylation

The successful conjugation of this compound to a protein results in an increase in its molecular weight and a potential change in its physicochemical properties. Several analytical techniques can be employed to detect and quantify these changes, thereby validating the conjugation efficiency. The choice of technique depends on the specific information required, the desired level of detail, and the available instrumentation.[1][2]

Analytical TechniquePrincipleKey AdvantagesKey Disadvantages
SDS-PAGE Separation based on apparent molecular weight. PEGylation increases the hydrodynamic radius, causing a shift in band migration.[3]Simple, widely available, cost-effective, and suitable for initial screening of multiple samples.[3]Provides apparent molecular weight which can be inaccurate; band broadening and smearing can occur. Semi-quantitative at best.[3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, providing precise molecular weight information.[4][5]Definitive molecular weight determination, identification of PEGylation sites, and characterization of heterogeneity.[4][5][6]Requires specialized and expensive instrumentation; data analysis can be complex.[5]
High-Performance Liquid Chromatography (HPLC) Separation based on size (SEC), charge (IEX), or hydrophobicity (RP-HPLC).[7][8]High-resolution separation of conjugated and unconjugated species, enabling quantification and isoform analysis.[2][7]Method development can be time-consuming; may not provide direct information on the site of PEGylation without coupling to MS.[8]

Experimental Protocols

SDS-PAGE for Initial Screening

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for the initial assessment of PEGylation.[3] The increase in the hydrodynamic volume of the protein after PEGylation leads to a retarded migration on the gel, resulting in a band shift.[9]

Protocol:

  • Sample Preparation: Mix the this compound conjugated protein sample with 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol). Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[3]

  • Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel). Apply a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.[10]

  • Staining: Stain the gel with Coomassie Brilliant Blue or a PEG-specific stain like barium iodide to visualize the protein bands.[3] The PEGylated protein will appear as a higher molecular weight band or smear compared to the unmodified protein.[3]

Mass Spectrometry for Definitive Characterization

Mass spectrometry (MS) is the gold standard for confirming the molecular weight of the conjugate and identifying the site of PEGylation.[1] Both top-down and bottom-up approaches can be utilized.[4]

Protocol (Bottom-Up Peptide Mapping):

  • Sample Preparation: Denature, reduce, and alkylate both the conjugated and unconjugated protein samples.

  • Enzymatic Digestion: Digest the proteins into smaller peptides using an enzyme such as trypsin.[1]

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[1]

  • Data Analysis: Identify peptides that show a mass shift corresponding to the addition of the this compound moiety. The sequence of the modified peptide will reveal the site of conjugation.[1]

HPLC for Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the different species in a PEGylation reaction mixture, including the unconjugated protein, the PEGylated product, and excess PEG reagent.[7][11] Size-exclusion chromatography (SEC-HPLC) is particularly well-suited for this purpose.[8][12]

Protocol (SEC-HPLC):

  • System Equilibration: Equilibrate the SEC-HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline).

  • Sample Preparation: Filter the this compound conjugation reaction mixture through a 0.22 µm filter.

  • Injection and Separation: Inject the sample onto the SEC column. The larger PEGylated protein will elute earlier than the smaller, unconjugated protein.[13]

  • Detection and Quantification: Monitor the elution profile using a UV detector (at 280 nm). The area under each peak corresponds to the relative amount of each species, allowing for the calculation of conjugation efficiency.[13]

Visualizing Workflows and Concepts

To further clarify the processes involved in validating this compound protein conjugation, the following diagrams illustrate the experimental workflow, a relevant signaling pathway context, and a comparison of conjugation chemistries.

experimental_workflow cluster_prep Sample Preparation cluster_validation Validation Methods cluster_results Results Protein Protein Solution Reaction Conjugation Reaction Protein->Reaction BromoPEG This compound BromoPEG->Reaction SDSPAGE SDS-PAGE Reaction->SDSPAGE Initial Screening MassSpec Mass Spectrometry Reaction->MassSpec Definitive Characterization HPLC HPLC Reaction->HPLC Quantification Efficiency Conjugation Efficiency (%) SDSPAGE->Efficiency Site Site of PEGylation MassSpec->Site HPLC->Efficiency Purity Product Purity HPLC->Purity

Experimental workflow for validating protein conjugation.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation PEG_Protein PEGylated Protein (e.g., Cytokine) PEG_Protein->Receptor Binding Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Signaling_Cascade->Cellular_Response Regulation

PEGylated protein interacting with a cell surface receptor.

comparison_logic Start Select Protein & Linker BromoPEG This compound (Thiol-reactive) Start->BromoPEG NHSPG NHS-ester-PEG (Amine-reactive) Start->NHSPG Conjugation Perform Conjugation Reaction BromoPEG->Conjugation NHSPG->Conjugation Validation Validate Efficiency (SDS-PAGE, MS, HPLC) Conjugation->Validation Comparison Compare Results: - Efficiency - Specificity - Stability Validation->Comparison

Logical flow for comparing conjugation chemistries.

References

A Head-to-Head Comparison: Bromo-PEG5-acid vs. NHS-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical decision in the design of bioconjugates, profoundly influencing the stability, functionality, and overall performance of the final product. This guide provides an in-depth, objective comparison between two prevalent classes of PEG linkers: Bromo-PEG5-acid and N-hydroxysuccinimide (NHS)-ester PEG linkers. We will delve into their chemical properties, reaction mechanisms, and performance characteristics, supported by experimental data and detailed protocols to inform your bioconjugation strategies.

At a Glance: Key Differences

FeatureThis compoundNHS-PEG Linker
Primary Target Thiol groups (Cysteine residues)Primary amines (Lysine residues, N-terminus)
Reaction Type Nucleophilic Substitution (Alkylation)Acylation
Resulting Linkage Thioether bondAmide bond
Reaction pH Typically neutral to slightly basic (pH 7.0-8.5)Typically neutral to basic (pH 7.2-9.0)[1]
Key Advantage High site-specificity for cysteine residues, stable thioether linkage.[1][2]High reactivity and a well-established, straightforward protocol.[1][2]
Key Disadvantage Requires the presence of a free thiol group.Can lead to a heterogeneous product due to multiple lysine residues.[1]

Quantitative Performance Comparison

To facilitate a clear comparison, the following tables summarize the key quantitative parameters of this compound and NHS-ester PEG linkers.

Table 1: Reactivity and Reaction Conditions
FeatureThis compound (Bromo group)This compound (Activated Acid)NHS-ester PEG
Target Functional Group Thiol (-SH)Primary Amine (-NH₂)Primary Amine (-NH₂)
Optimal Reaction pH 7.0 - 8.57.2 - 8.0 (for conjugation)7.2 - 9.0[1]
Typical Reaction Time 2 - 24 hours2 hours - overnight30 - 60 minutes[2]
Molar Excess of Linker 10- to 20-fold10- to 50-fold10- to 50-fold[2]
Table 2: Conjugate Stability and Yield
FeatureThis compoundNHS-ester PEG
Bond Formed ThioetherAmide
Bond Stability Generally stable, with the thioether bond considered irreversible.[3]Exceptionally stable amide bond.[2]
Half-life in Serum Generally stable, but can be susceptible to exchange with other thiols.[2] Estimated to be years under physiological conditions.[2]Estimated to be years under physiological conditions.[2]
Typical Conjugation Yield Variable, can be >90% under optimal conditions.[2]High, often >90%, but dependent on activation efficiency.[2]
Side Reactions Potential for reaction with other nucleophiles at higher pH.[2] Requires activation step which can have side reactions.[2]Hydrolysis of the NHS ester in aqueous solutions.[2]

Delving Deeper: A Chemical Perspective

The fundamental difference between this compound and NHS-ester PEGs lies in their reactive moieties and, consequently, their target functional groups on biomolecules. This compound is a heterobifunctional linker featuring a terminal bromo group and a carboxylic acid.[2] The bromo group acts as an alkylating agent, primarily targeting the nucleophilic thiol groups of cysteine residues to form a stable thioether bond.[2] The carboxylic acid end can be activated to react with primary amines, such as those on lysine residues, forming a stable amide bond.[2] This dual reactivity allows for a two-step conjugation strategy.

NHS-ester PEG linkers are amine-reactive reagents that contain an N-hydroxysuccinimide ester group.[2] This group readily reacts with primary amines on biomolecules, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a highly stable amide bond.[2] The reaction is efficient and proceeds under mild conditions.[2]

The Advantage of Specificity: Targeting Cysteine with this compound

One of the most significant advantages of using this compound is the potential for site-specific modification.[1] Cysteine is one of the least abundant amino acids in proteins.[1] This low natural abundance, combined with the high nucleophilicity of its thiol group, makes cysteine an ideal target for controlled conjugation.[1] By targeting cysteine residues, researchers can achieve a more homogeneous product with a defined drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).[1] In contrast, NHS-ester PEGs target lysine residues, which are generally much more abundant and distributed across the protein surface.[1] This can lead to a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different positions, potentially impacting the biological activity and pharmacokinetic profile of the molecule.[1]

Experimental Protocols

Detailed and reliable protocols are essential for reproducible results. Below are representative protocols for bioconjugation using both linkers.

Protocol 1: Two-Step Conjugation with this compound

This protocol first targets a thiol group with the bromo end of the linker, followed by activation of the carboxylic acid to target an amine.

Step A: Thiol-Bromo Reaction

  • Materials:

    • Thiol-containing protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.5)

    • This compound

    • Anhydrous DMSO or DMF

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

    • Purification column (e.g., size-exclusion chromatography)

  • Procedure:

    • Protein Preparation: Prepare the thiol-containing protein in the reaction buffer. If necessary, reduce disulfide bonds using a suitable reducing agent and subsequently remove the agent.

    • Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

    • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

    • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature with gentle stirring. The optimal reaction time should be determined empirically.

    • Quenching (Optional): Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted bromo groups. Incubate for 15-30 minutes.

    • Purification: Purify the this compound-protein conjugate by size-exclusion chromatography to remove excess linker and other reagents.

Step B: Amine-Carboxylic Acid Reaction

  • Materials:

    • This compound-protein conjugate

    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • NHS (N-hydroxysuccinimide)

    • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

    • Amine-containing molecule

    • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

    • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Purification column

  • Procedure:

    • Buffer Exchange: Exchange the this compound-protein conjugate into the Activation Buffer.

    • Activation: Add EDC and NHS to the conjugate solution to a final concentration of 5 mM and 10 mM, respectively. Incubate for 15-30 minutes at room temperature.[2]

    • Conjugation: Immediately add the amine-containing molecule (dissolved in Conjugation Buffer) to the activated conjugate solution. A 10- to 20-fold molar excess of the amine molecule is recommended. Adjust the pH of the reaction mixture to 7.2-7.5.[2]

    • Incubation: Incubate for 2 hours at room temperature.[2]

    • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.[2]

    • Purification: Purify the final bioconjugate using a suitable method like size-exclusion chromatography.

Protocol 2: One-Step Amine Conjugation with NHS-PEG Linker
  • Materials:

    • Protein with primary amines in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

    • NHS-ester PEG

    • Anhydrous DMSO or DMF

    • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Purification column (e.g., size-exclusion chromatography)

  • Procedure:

    • Protein Preparation: Prepare the protein in the reaction buffer.

    • Linker Preparation: Immediately before use, dissolve the NHS-ester PEG in anhydrous DMSO or DMF to prepare a stock solution.

    • Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS-ester PEG solution to the protein solution.[2]

    • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]

    • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench unreacted NHS esters.[2]

    • Purification and Characterization: Purify and characterize the conjugate as described in Protocol 1.[2]

Visualizing the Chemistry

To better understand the chemical transformations involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

G cluster_bromo This compound Reaction cluster_activation Activation cluster_nhs NHS-PEG Linker Reaction Protein_SH Protein-SH (Cysteine) Thioether_Intermediate Protein-S-PEG5-COOH (Thioether bond) Protein_SH->Thioether_Intermediate + Br-PEG5-COOH (pH 7.0-8.5) Bromo_PEG_Acid Br-PEG5-COOH Activated_Intermediate Protein-S-PEG5-CO-NHS Thioether_Intermediate->Activated_Intermediate + EDC/NHS (pH 6.0) Final_Conjugate_Bromo Protein-S-PEG5-CO-NH-R (Amide bond) Activated_Intermediate->Final_Conjugate_Bromo + R-NH2 (pH 7.2-7.5) Amine_Molecule R-NH2 Protein_NH2 Protein-NH2 (Lysine) Final__Conjugate_NHS Final__Conjugate_NHS Protein_NH2->Final__Conjugate_NHS + NHS-PEG-X (pH 7.2-9.0) NHS_PEG NHS-PEG-X Final_Conjugate_NHS Protein-NH-CO-PEG-X (Amide bond)

Caption: Reaction mechanisms for this compound and NHS-ester PEG linkers.

G Start Start: Biomolecule (Protein, Antibody, etc.) Prepare_Biomolecule 1. Prepare Biomolecule (Buffer exchange, reduction if needed) Start->Prepare_Biomolecule Conjugation 3. Conjugation Reaction (Mix Biomolecule and Linker) Prepare_Biomolecule->Conjugation Prepare_Linker 2. Prepare Linker Solution (Dissolve in DMSO/DMF) Prepare_Linker->Conjugation Incubation 4. Incubation (Controlled time and temperature) Conjugation->Incubation Quenching 5. Quenching (Stop the reaction) Incubation->Quenching Purification 6. Purification (e.g., Size-Exclusion Chromatography) Quenching->Purification Analysis 7. Analysis and Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis End Final Bioconjugate Analysis->End

Caption: A general workflow for bioconjugation experiments.

Conclusion: Making the Right Choice

The choice between this compound and NHS-ester PEG linkers depends on the specific requirements of the bioconjugation application. NHS-ester PEG linkers are the gold standard for targeting primary amines, offering high reactivity, rapid reaction times, and the formation of exceptionally stable amide bonds.[2] They are ideal for applications where random labeling of accessible lysines is acceptable and a stable, long-lasting conjugate is desired.[2]

This compound provides greater versatility through its two distinct reactive handles.[2] The bromo group allows for the specific targeting of cysteine residues, which are often less abundant than lysines, enabling more site-specific conjugation.[2] The carboxylic acid can then be used for a subsequent conjugation step.[2] This makes this compound a suitable choice for constructing more complex bioconjugates where control over the conjugation site is crucial.[2] Ultimately, the optimal linker choice will be guided by the nature of the biomolecule, the desired site of conjugation, and the required stability of the final product.[2]

References

The Strategic Advantage of Bromo-PEG5-acid in PROTAC Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal element in the quest for novel therapeutics. The linker, a seemingly simple component connecting the target protein ligand to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of available linkers, Bromo-PEG5-acid has emerged as a versatile and advantageous building block. This guide provides an objective comparison of this compound with other linker types, supported by experimental data and detailed methodologies, to inform the strategic design of next-generation protein degraders.

The Multifaceted Role of the PROTAC Linker

PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's role in this process is far from passive; it dictates the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination. Key linker characteristics such as length, flexibility, and chemical composition profoundly influence a PROTAC's performance.

This compound is a heterobifunctional linker featuring a five-unit polyethylene glycol (PEG) chain, a reactive bromo group, and a carboxylic acid. This unique combination of features provides several distinct advantages in PROTAC synthesis.

Core Advantages of this compound

The primary benefits of employing a this compound linker in PROTAC development include:

  • Enhanced Hydrophilicity and Solubility: The PEG component of the linker significantly increases the hydrophilicity of the PROTAC molecule. This is crucial as many potent protein ligands are hydrophobic, and their incorporation into a bifunctional molecule can lead to poor solubility, hindering biological assays and in vivo applications. Improved solubility enhances the compatibility of the PROTAC with physiological environments.[1][2]

  • Defined Length and Flexibility: The 5-unit PEG chain provides a specific and flexible spacer between the two ligands. This defined length is critical for spanning the distance between the target protein and the E3 ligase to form a stable and productive ternary complex.[2] The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of achieving the optimal orientation for ubiquitination.[3]

  • Orthogonal Reactivity for Controlled Synthesis: this compound possesses two distinct reactive handles: a bromo group and a carboxylic acid. The bromo group readily undergoes nucleophilic substitution with amines or thiols, while the carboxylic acid can be activated to form amide bonds. This "orthogonal" reactivity allows for a controlled and sequential conjugation of the target protein ligand and the E3 ligase ligand, providing a modular and efficient synthetic strategy.

  • Improved Cell Permeability: While the relationship between PEGylation and cell permeability is complex, the flexible nature of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, which can facilitate passage across the cell membrane.[4] However, it is important to note that excessive PEG length can sometimes hinder passive diffusion.[4]

Comparative Performance of Linker Chemistries

The selection of a linker is a multi-parameter optimization process. The following tables summarize quantitative data from various studies to illustrate the impact of different linker types on PROTAC performance, providing a basis for comparison with the expected properties of a PEG5-based linker.

Table 1: Impact of Linker Composition on BRD4 Degradation

This table presents a synthesized comparison of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), highlighting how linker composition can affect degradation potency (DC50) and efficacy (Dmax).

PROTAC Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Hypothetical PEG5 BRD4VHL/CRBN5-20>95Illustrative
Flexible Alkyl LinkerBRD4VHL15-50~90[5]
Rigid Piperazine LinkerBRD4CRBN<10>95[5]

Note: The data for the hypothetical PEG5 linker is an illustrative expectation based on the general performance of potent PEGylated PROTACs. Actual values are target and system-dependent.

Table 2: Influence of Linker Properties on Cellular Permeability and Oral Bioavailability

The physicochemical properties of the linker significantly impact a PROTAC's cell permeability and pharmacokinetic profile.

Linker TypePermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)Reference
PEG-based (e.g., PEG5) 1.0 - 5.015 - 40[6]
Alkyl-based5.0 - 15.020 - 50[5]
Rigid>10.0>40[5]

Note: Papp (Apparent Permeability Coefficient) is a measure of passive diffusion across a membrane.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: PROTAC Synthesis via Sequential Amide Coupling and Nucleophilic Substitution using this compound

This protocol describes a general strategy for synthesizing a PROTAC using this compound.

Step 1: Coupling of E3 Ligase Ligand to this compound

  • Dissolve the E3 ligase ligand containing a primary or secondary amine (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3-Linker intermediate.

Step 2: Coupling of Target Protein Ligand to the E3-Linker Intermediate

  • Dissolve the E3-Linker intermediate (1.0 eq) and the target protein ligand containing a nucleophilic group (e.g., a phenol or amine) (1.2 eq) in anhydrous DMF.

  • Add a base such as potassium carbonate (K₂CO₃) (3.0 eq) to facilitate the nucleophilic substitution.

  • Stir the reaction at 60 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup and extraction as described in Step 1.

  • Purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC).

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Western Blotting for Determination of Protein Degradation (DC50 and Dmax)

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7]

  • Cell Culture and Treatment: Seed the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial membrane.[8]

  • Plate Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin in dodecane).

  • Compound Addition: Add the PROTAC solution to the donor wells. Fill the acceptor wells with buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: After incubation, quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) based on the compound concentration in the acceptor well, incubation time, and membrane surface area.

Visualizing the PROTAC Workflow and Mechanism

Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Evaluation E3_Ligand E3 Ligase Ligand (with amine) Intermediate E3-Linker Intermediate E3_Ligand->Intermediate Amide Coupling Linker This compound Linker->Intermediate Final_PROTAC Final PROTAC Molecule Intermediate->Final_PROTAC Nucleophilic Substitution POI_Ligand Target Protein Ligand (with nucleophile) POI_Ligand->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Degradation_Assay Degradation Assay (Western Blot) Characterization->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA) Characterization->Permeability_Assay

Figure 2: A typical experimental workflow for PROTAC synthesis and evaluation.

Conclusion

The strategic selection of the linker is a cornerstone of successful PROTAC design. This compound offers a compelling combination of properties, including enhanced solubility, defined length and flexibility, and orthogonal reactivity, making it a valuable tool for medicinal chemists. While the optimal linker is ultimately dependent on the specific target protein and E3 ligase pair, the principles and data presented in this guide underscore the importance of a systematic approach to linker design. By leveraging versatile building blocks like this compound and employing robust experimental methodologies, researchers can accelerate the development of potent and selective protein degraders for therapeutic intervention.

References

A Comparative Guide to Assessing the Purity of Synthesized Bromo-PEG5-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized Bromo-PEG5-acid is paramount for the successful development of bioconjugates and targeted drug delivery systems. This guide provides an objective comparison of key analytical techniques for purity assessment, supported by experimental data and detailed protocols.

The bifunctional nature of this compound, featuring a terminal bromide for conjugation to thiol groups and a carboxylic acid for reaction with amines, necessitates a multi-faceted analytical approach to identify and quantify the target molecule and potential impurities.[1][2][3] Common impurities can arise from the manufacturing process and may include starting materials, reagents, and byproducts of the PEGylation process such as ethylene oxide and 1,4-dioxane.[4][5][6][7]

Comparison of Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic methods is often required for a comprehensive characterization of this compound.[8] High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the primary techniques employed for this purpose.[9]

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Information Purity, Quantification, PolydispersityChemical Structure, Purity, Functional Group IntegrityMolecular Weight Confirmation, Impurity Identification
Key Advantage Excellent for separating the target compound from impurities and for quantification.[]Provides unambiguous structural confirmation and identifies the functional end-groups.[11][12]High sensitivity and accuracy in determining molecular weight.[13][14]
Key Disadvantage PEG compounds lack a strong UV chromophore, often requiring specialized detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).[15]Lower sensitivity compared to MS, requiring a larger amount of pure sample.[9]Can cause fragmentation of the PEG molecule, complicating data interpretation.
Typical Purity Assay Reversed-Phase (RP-HPLC) or Size-Exclusion Chromatography (SEC) with CAD or ELSD.¹H NMR and ¹³C NMR.Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF).
Commonly Detected Impurities Unreacted starting materials, PEG oligomers of different lengths.Residual solvents, impurities with distinct proton or carbon signals.Byproducts with different molecular weights, fragmented PEG chains.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a Reversed-Phase HPLC method coupled with a Charged Aerosol Detector (CAD) for the analysis of this compound. RP-HPLC separates molecules based on their hydrophobicity, making it suitable for separating the target compound from more polar or less polar impurities.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Charged Aerosol Detector (CAD)

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: this compound dissolved in a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of 1 mg/mL.

Procedure:

  • Set the column temperature to 40°C.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

  • Inject 10 µL of the sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Hold at 95% Mobile Phase B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 5 minutes.

  • The CAD settings should be optimized according to the manufacturer's instructions.

Data Analysis: The purity of the this compound is determined by the relative peak area of the main component in the chromatogram. The presence of other peaks indicates impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR is a powerful tool for confirming the chemical structure of this compound and identifying the terminal functional groups.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆)

  • Sample: 5-10 mg of this compound

Procedure:

  • Dissolve the sample in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

Data Analysis:

  • The large signal around 3.6 ppm corresponds to the repeating ethylene glycol units (-O-CH₂-CH₂-).[11]

  • Signals corresponding to the protons adjacent to the bromine and the carboxylic acid should be identified and their integrations should be consistent with the expected structure.

  • The absence of signals from starting materials or other impurities confirms the purity of the sample. For PEG derivatives, using DMSO-d₆ as the solvent can be advantageous as it provides a stable hydroxyl peak, which can be useful for quantifying substitution.[12][16]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to provide high-confidence identification of the target molecule and its impurities.

Instrumentation:

  • HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Reagents:

  • Same as HPLC protocol.

Procedure:

  • Use the same LC method as described in the HPLC protocol.

  • The eluent from the HPLC is directed to the mass spectrometer.

  • The mass spectrometer should be operated in electrospray ionization (ESI) positive ion mode.

  • Acquire mass spectra over a range that includes the expected mass of this compound and its potential adducts (e.g., m/z 200-1000).

Data Analysis:

  • Confirm the presence of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular weight of this compound.

  • The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by ~2 Da) should be observed for all bromine-containing ions.

  • Analyze the mass spectra of any impurity peaks to aid in their identification. A series of peaks separated by 44 Da is characteristic of a PEG chain.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_decision Decision cluster_final Final Product synthesis This compound Synthesis purification Initial Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC-CAD/ELSD (Purity & Quantification) purification->hplc nmr NMR Spectroscopy (Structural Confirmation) purification->nmr lcms LC-MS (Molecular Weight Verification) purification->lcms decision Purity > 95%? hplc->decision nmr->decision lcms->decision final_product Final Product decision->final_product Yes further_purification Further Purification decision->further_purification No further_purification->hplc

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

logical_relationships cluster_sample Synthesized Product cluster_techniques Analytical Techniques cluster_information Derived Information sample This compound (with potential impurities) hplc HPLC (Separation) sample->hplc nmr NMR (Structure) sample->nmr ms MS (Mass) sample->ms purity Purity (%) hplc->purity impurities Impurity Profile hplc->impurities structure Structural Integrity nmr->structure identity Molecular Weight ms->identity ms->impurities

Caption: Logical relationships between analytical techniques and the information they provide for purity assessment.

References

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